molecular formula C13H18O4 B15091978 6-Hydroxy-7-methoxydihydroligustilide

6-Hydroxy-7-methoxydihydroligustilide

Cat. No.: B15091978
M. Wt: 238.28 g/mol
InChI Key: XJEUNELMMQEXLN-YHYXMXQVSA-N
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Description

6-Hydroxy-7-methoxydihydroligustilide is a dihydroligustilide derivative belonging to the bioactive class of phthalides, which are key constituents found in traditional Chinese medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong) . These plants and their compounds have a long history of use in promoting blood circulation and removing blood stasis . As a reference standard or investigative tool, this compound is of significant interest in pharmacological research, particularly in the study of neurodegenerative and vascular diseases. The broader phthalide family, including ligustilide and its derivatives, has demonstrated promising neuroprotective effects in experimental models, with studies showing improvements in memory impairment and cognitive dysfunction associated with conditions like Alzheimer's disease . Furthermore, related compounds are known to exhibit potent vasodilatory effects, which are linked to the improvement of endothelial function and blood perfusion, suggesting potential research applications for this compound in models of cerebral ischemia and other vascular disorders . The mechanism of action for phthalides is multi-faceted and may involve the protection of the vascular endothelium, improvement of local blood flow, and anti-inflammatory activities . Researchers can utilize this high-purity this compound to further elucidate the precise biochemical pathways of dihydroligustilide derivatives and explore their potential therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C13H18O4/c1-3-4-5-10-8-6-7-9(14)12(16-2)11(8)13(15)17-10/h5,9,12,14H,3-4,6-7H2,1-2H3/b10-5-

InChI Key

XJEUNELMMQEXLN-YHYXMXQVSA-N

Isomeric SMILES

CCC/C=C\1/C2=C(C(C(CC2)O)OC)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)OC)C(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis of 6-Hydroxy-7-methoxydihydroligustilide, a natural product of interest for its potential biological activities. Due to the absence of a documented direct stereoselective synthesis in the current literature, this guide presents a rational synthetic approach based on established methodologies for the asymmetric synthesis of related phthalide (B148349) core structures and stereoselective hydroxylation techniques. The proposed pathway is designed to provide high stereocontrol, offering a viable route for the preparation of this target molecule for further research and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a simpler 3-substituted phthalide intermediate. The key challenges in the synthesis are the stereoselective installation of the C6 hydroxyl group and the control of the stereocenter at C3. Our proposed forward synthesis will, therefore, focus on establishing the C3 stereocenter via an asymmetric alkylation or a related enantioselective method, followed by a diastereoselective hydroxylation to introduce the C6 hydroxyl group.

Proposed Synthetic Pathway

The proposed synthetic pathway commences with the preparation of a 7-methoxyphthalide precursor, followed by an asymmetric introduction of the butyl side chain at the C3 position. The final key step involves a diastereoselective hydroxylation of the dihydro-intermediate to yield the target molecule.

Synthetic Pathway A 2-Formyl-3-methoxybenzoic acid B 7-Methoxyphthalide A->B Reduction C Enantioenriched 3-butyl-7-methoxyphthalide B->C Asymmetric Alkylation D 3-Butyl-7-methoxy-4,5-dihydroligustilide C->D Reduction/Hydrogenation E This compound D->E Stereoselective Hydroxylation

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

The starting material, 7-methoxyphthalide, can be readily synthesized from commercially available 2-formyl-3-methoxybenzoic acid via a simple reduction reaction.

  • Protocol: To a solution of 2-formyl-3-methoxybenzoic acid (1.0 eq) in methanol, sodium borohydride (B1222165) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 7-methoxyphthalide.

The crucial C3 stereocenter can be established using an asymmetric alkylation of the phthalide enolate. This can be achieved using a chiral auxiliary or a chiral catalyst. A well-established method involves the use of a chiral phase-transfer catalyst.

  • Protocol: A mixture of 7-methoxyphthalide (1.0 eq) and a chiral cinchona alkaloid-derived phase-transfer catalyst (0.1 eq) in toluene (B28343) is treated with 50% aqueous sodium hydroxide. Butyl bromide (1.2 eq) is then added, and the reaction is stirred vigorously at room temperature for 24-48 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the enantioenriched 3-butyl-7-methoxyphthalide.

The phthalide ring is then reduced to the corresponding dihydroligustilide. This can be achieved through catalytic hydrogenation.

  • Protocol: 3-Butyl-7-methoxyphthalide (1.0 eq) is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product.

The final step is the stereoselective introduction of the hydroxyl group at the C6 position. This can be accomplished via an asymmetric dihydroxylation of the corresponding unsaturated lactone or, more directly, through a stereoselective hydroxylation of the enolate of the saturated lactone. An organocatalytic approach for the α-hydroxylation of lactones has been reported and can be adapted here.

  • Protocol: To a solution of 3-Butyl-7-methoxy-4,5-dihydroligustilide (1.0 eq) and a guanidine-urea bifunctional organocatalyst (0.1 eq) in a suitable solvent like dichloromethane, an oxidizing agent such as cumene (B47948) hydroperoxide (1.5 eq) is added at -20 °C. The reaction is stirred at this temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated. Purification by column chromatography affords the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key stereoselective transformations, based on analogous reactions reported in the literature.

StepTransformationCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
3.2 Asymmetric Alkylation of 7-MethoxyphthalideChiral Phase-Transfer Catalyst70-9085-95% ee
3.4 Stereoselective α-Hydroxylation of LactoneGuanidine-Urea Bifunctional Catalyst60-80>95:5 dr

Logical Workflow for Catalyst Selection

The selection of the appropriate catalyst is critical for achieving high stereoselectivity in the key synthetic steps. The following diagram illustrates the decision-making process for catalyst selection in the asymmetric alkylation and hydroxylation steps.

Catalyst Selection cluster_alkylation Asymmetric Alkylation (Step 3.2) cluster_hydroxylation Stereoselective Hydroxylation (Step 3.4) Start_A Goal: Enantioselective C-C bond formation at C3 Decision_A1 Choose Chiral Environment Start_A->Decision_A1 Option_A1 Chiral Auxiliary Decision_A1->Option_A1 Stoichiometric Option_A2 Chiral Catalyst Decision_A1->Option_A2 Catalytic Decision_A2 Select Catalyst Type Option_A2->Decision_A2 Option_A3 Phase-Transfer Catalyst Decision_A2->Option_A3 Simple, robust Option_A4 Organometallic Catalyst Decision_A2->Option_A4 Higher cost/sensitivity Result_A Cinchona Alkaloid-based PTC (High ee, mild conditions) Option_A3->Result_A Start_H Goal: Diastereoselective C-O bond formation at C6 Decision_H1 Approach Start_H->Decision_H1 Option_H1 Substrate Control Decision_H1->Option_H1 Existing stereocenter directs Option_H2 Reagent Control Decision_H1->Option_H2 External chiral influence Decision_H2 Select Reagent Type Option_H2->Decision_H2 Option_H3 Chiral Metal Complex Decision_H2->Option_H3 Potential for high turnover Option_H4 Organocatalyst Decision_H2->Option_H4 Milder conditions, less toxic Result_H Bifunctional Organocatalyst (High dr, metal-free) Option_H4->Result_H

Caption: Decision workflow for selecting chiral catalysts.

Conclusion

The proposed stereoselective synthesis of this compound provides a robust and adaptable framework for obtaining this natural product in high enantiomeric and diastereomeric purity. The key steps rely on well-precedented asymmetric transformations, for which detailed experimental protocols and expected outcomes have been provided based on analogous systems. This guide serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of this and related compounds for the exploration of their therapeutic potential. Further optimization of reaction conditions may be necessary to achieve the desired efficiency and selectivity for this specific substrate.

The Metabolic Genesis of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-7-methoxydihydroligustilide, a derivative of the bioactive phthalide (B148349) compound ligustilide (B1675387) found in various medicinal plants of the Apiaceae family, is not a primary product of a known plant biosynthetic pathway. Instead, evidence strongly suggests its formation through the metabolic transformation of its precursor, ligustilide or dihydroligustilide, within the mammalian system, primarily the liver. This technical guide delineates the proposed metabolic pathway for the biosynthesis of this compound, focusing on the key enzymatic reactions, and provides a comprehensive overview of the experimental methodologies employed in the elucidation of such metabolic fates.

Proposed Metabolic Pathway of this compound

The biosynthesis of this compound is postulated to be a multi-step enzymatic process initiated from the precursor molecule, (Z)-ligustilide. The pathway likely involves reduction, hydroxylation, and methoxylation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes and other phase I metabolic enzymes in the liver.

The proposed pathway is as follows:

  • Reduction: The initial step likely involves the reduction of the double bond in the lactone ring of (Z)-ligustilide to form dihydroligustilide. This reaction can be catalyzed by reductases present in the liver.

  • Hydroxylation: Dihydroligustilide then undergoes aromatic hydroxylation at the C6 position. This reaction is a classic phase I metabolic transformation mediated by CYP450 monooxygenases.[1][2][3] Several CYP450 isoforms are known to be involved in the metabolism of xenobiotics and can catalyze such site-specific hydroxylations.

  • Methoxylation: Subsequent to hydroxylation, the newly introduced hydroxyl group at the C6 position can be methylated to form a methoxy (B1213986) group. This O-methylation reaction is typically catalyzed by catechol-O-methyltransferase (COMT), another important phase I metabolic enzyme.

This proposed pathway is based on the well-established principles of drug metabolism and the known metabolic fate of ligustilide and related compounds.[1][2][3]

Metabolic Pathway of this compound (Z)-Ligustilide (Z)-Ligustilide Dihydroligustilide Dihydroligustilide (Z)-Ligustilide->Dihydroligustilide Reduction (Reductases) 6-Hydroxy-dihydroligustilide 6-Hydroxy-dihydroligustilide Dihydroligustilide->6-Hydroxy-dihydroligustilide Hydroxylation (CYP450) This compound This compound 6-Hydroxy-dihydroligustilide->this compound Methoxylation (COMT)

Proposed metabolic pathway for the formation of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound. However, studies on the metabolism of ligustilide provide valuable insights into the efficiency of related metabolic reactions.

ParameterValueOrganism/SystemReference
Ligustilide Metabolism
Half-life (in vitro)~15-20 minRat Liver Microsomes[1]
Major MetabolitesHydroxylated and glucuronidated derivativesRat and Human Hepatocytes[2][3]
CYP450 Involvement
Key EnzymesCYP3A4, CYP2D6, CYP1A2Human Liver Microsomes[1]

Experimental Protocols

The elucidation of the metabolic pathway of xenobiotics like ligustilide involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites of a compound and the CYP450 enzymes involved in its metabolism.

Objective: To determine the metabolic profile of dihydroligustilide and identify the formation of this compound.

Materials:

  • Dihydroligustilide

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Specific CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

  • Recombinant human CYP450 enzymes

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Substrate Addition: Add dihydroligustilide to the incubation mixture to a final concentration of 1-10 µM.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

  • Reaction Phenotyping (Optional): To identify the specific CYP450 isoforms involved, perform incubations in the presence of specific chemical inhibitors or using recombinant CYP450 enzymes.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Substrate Add Dihydroligustilide Incubation_Mixture->Substrate Incubation Incubate at 37°C Substrate->Incubation Quenching Quench Reaction (ACN/MeOH) Incubation->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Workflow for in vitro metabolism studies using liver microsomes.

Metabolite Identification using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally elucidate the metabolites formed during in vitro or in vivo studies.

Procedure:

  • HRMS Analysis: Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites. This allows for the determination of elemental compositions and the identification of metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for methylation).

  • Tandem MS (MS/MS) Analysis: Perform MS/MS fragmentation of the metabolite ions to obtain structural information. The fragmentation pattern of the metabolite is compared to that of the parent compound to pinpoint the site of modification.

  • NMR Spectroscopy: For definitive structure elucidation, especially for novel metabolites, isolation of the metabolite is required, followed by 1D and 2D NMR (e.g., COSY, HSQC, HMBC) analysis. NMR provides unambiguous information about the chemical structure and stereochemistry.

Conclusion

The formation of this compound is a compelling example of how the mammalian metabolic machinery can modify natural products, potentially altering their bioactivity and pharmacokinetic profiles. While direct evidence for its biosynthesis is still emerging, the proposed metabolic pathway involving reduction, hydroxylation, and methoxylation provides a solid framework for future research. The experimental protocols detailed herein offer a robust approach for the definitive identification and quantification of this and other metabolites of ligustilide, paving the way for a deeper understanding of its pharmacological effects and potential for drug development.

References

isolation and purification of 6-Hydroxy-7-methoxydihydroligustilide from Cnidium officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 6-Hydroxy-7-methoxydihydroligustilide, a bioactive phthalide (B148349) derivative, from the rhizome of Cnidium officinale. This document details the experimental protocols, quantitative data on its biological activity, and visual representations of the isolation workflow and its known mechanism of action.

Introduction

Cnidium officinale Makino, a perennial plant belonging to the Apiaceae family, has a long history of use in traditional Asian medicine for its diverse pharmacological activities, including anti-inflammatory, sedative, and anti-fungal properties.[1][2] The rhizome of this plant is a rich source of various bioactive compounds, primarily phthalide derivatives. Among these, (Z)-6-Hydroxy-7-methoxy-dihydroligustilide has garnered scientific interest for its potential therapeutic applications. This guide outlines the methodology for its extraction, isolation, and purification.

Experimental Protocols

The isolation of this compound from the dried rhizome of Cnidium officinale involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction
  • Plant Material : Dried and ground rhizomes of Cnidium officinale (1.8 kg) are used as the starting material.[1]

  • Extraction : The ground rhizomes are extracted three times with methanol (B129727) (MeOH; 8 L) at a temperature of 46°C.[1]

  • Concentration : The resulting extracts are combined and evaporated under a vacuum to yield a crude methanol extract (251.04 g).[1]

Solvent Partitioning (Fractionation)
  • The crude methanol extract is suspended in water and partitioned three times with dichloromethane (B109758) (DCM; 1 L).[1]

  • The DCM and water layers are separated and evaporated to yield a DCM fraction (68.84 g) and a water fraction (80.65 g).[1] this compound is found within the organic DCM fraction.

Chromatographic Purification

While the cited literature does not provide an exhaustive, step-by-step protocol for the final purification of this compound, a general workflow can be inferred based on standard phytochemical isolation techniques. This typically involves column chromatography followed by further purification steps.

  • Silica (B1680970) Gel Column Chromatography : The DCM fraction is subjected to silica gel column chromatography.

  • Elution Gradient : A gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to elute the compounds.

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification : Fractions containing the target compound are combined and may be subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation

The chemical structure of the isolated compound is confirmed through spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with previously reported data.[1]

Quantitative Data

The biological activity of this compound has been evaluated, particularly for its anti-inflammatory effects.

CompoundBiological ActivityAssay SystemIC50 Value (μM)
(Z)-6-Hydroxy-7-methoxy-dihydroligustilideInhibition of Nitric Oxide (NO) releaseLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells152.95 ± 4.23

Table 1: In vitro anti-inflammatory activity of (Z)-6-Hydroxy-7-methoxy-dihydroligustilide.[1][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Cnidium officinale.

G start Dried & Ground Rhizome of Cnidium officinale extraction Methanol Extraction (46°C) start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract partitioning Dichloromethane-Water Partitioning crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction water_fraction Water Fraction (Discarded) partitioning->water_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection hplc Preparative HPLC (Optional) fraction_collection->hplc pure_compound Pure 6-Hydroxy-7-methoxy- dihydroligustilide hplc->pure_compound

Caption: Workflow for the Isolation of this compound.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2][4] The diagram below depicts this inhibitory action.

G lps LPS macrophage Macrophage lps->macrophage inflammatory_cascade Inflammatory Cascade macrophage->inflammatory_cascade inos_cox2 iNOS & COX-2 Expression inflammatory_cascade->inos_cox2 no_pgs Nitric Oxide (NO) & Prostaglandins (PGs) inos_cox2->no_pgs inflammation Inflammation no_pgs->inflammation compound 6-Hydroxy-7-methoxy- dihydroligustilide compound->inos_cox2

Caption: Inhibition of Inflammatory Mediators by this compound.

Conclusion

This technical guide summarizes the key procedures for the successful isolation and purification of this compound from Cnidium officinale. The provided experimental outline, coupled with the quantitative biological data and visual diagrams, offers a solid foundation for researchers and drug development professionals interested in this promising natural product. Further research to fully elucidate its mechanism of action and to optimize purification protocols is warranted to explore its full therapeutic potential.

References

Unveiling the Natural Origins of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the phthalide (B148349) compound 6-Hydroxy-7-methoxydihydroligustilide. Phthalides, a class of aromatic lactones, are recognized for their significant biological activities and are of growing interest in the fields of pharmacology and drug development. This document details the known botanical origins of this compound, presents available data on its occurrence, outlines methodologies for its extraction and analysis, and illustrates a plausible biosynthetic pathway.

Natural Sources of this compound

This compound has been identified as a constituent of several medicinal plants, primarily within the Apiaceae (Umbelliferae) family, which is renowned for its rich phytochemical diversity. The compound has also been reported in the Compositae family. The primary plant sources are summarized in the table below.

Plant SpeciesFamilyPlant PartNotes
Angelica sinensis (Oliv.) DielsApiaceaeRoot (Radix Angelicae Sinensis)A well-known herb in traditional Chinese medicine, commonly known as "Dong Quai".
Cnidium officinale MakinoApiaceaeRhizomeUsed in traditional medicine for its anti-inflammatory properties.
Ligusticum chuanxiong Hort.ApiaceaeRhizomeA key herb in traditional Chinese medicine for promoting blood circulation.
Echinacea angustifolia DC.CompositaeNot specifiedA plant known for its immunomodulatory effects.

While the presence of this compound in these species is documented, comprehensive quantitative data on its concentration remains limited in publicly available literature. Most analytical studies on these plants have focused on the quantification of more abundant phthalides, such as Z-ligustilide. Further research is required to establish the typical yield of this compound from these natural sources.

Experimental Protocols: Extraction and Quantification

The isolation and quantification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation and detection. Below is a representative protocol based on methodologies used for related phthalides in the Apiaceae family. It should be noted that this protocol would require specific optimization and validation for the precise quantification of this compound.

Sample Preparation and Extraction
  • Grinding: The dried plant material (e.g., rhizomes of Ligusticum chuanxiong) is pulverized into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: A known quantity of the powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used. The extraction can be performed using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE) to enhance efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A general High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is suitable for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for the separation of phthalides.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: The DAD can be set to monitor at the ultraviolet (UV) absorbance maximum of the phthalide chromophore. For higher selectivity and sensitivity, an MS detector can be used in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Dried Plant Material (e.g., Ligusticum chuanxiong) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Separation HPLC Separation (C18 Column) Crude_Extract->HPLC_Separation Detection Detection (DAD or MS) HPLC_Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for the extraction and analysis.

Plausible Biosynthetic Pathway

The biosynthesis of phthalides in the Apiaceae family is generally understood to originate from the polyketide pathway. While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related compounds. The pathway likely involves the formation of a polyketide chain from acetate (B1210297) and malonate units, followed by cyclization and a series of hydroxylation and methylation reactions.

Biosynthetic_Pathway Start Acetate/Malonate Units Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Cyclization Cyclization/ Aromatization Phthalide_Backbone Phthalide Backbone Cyclization->Phthalide_Backbone Hydroxylation Hydroxylation Hydroxy_Intermediate 6-Hydroxy-dihydroligustilide (Hypothetical Intermediate) Hydroxylation->Hydroxy_Intermediate Methylation O-Methylation Final_Product This compound Methylation->Final_Product

A plausible biosynthetic pathway for this compound.

Conclusion

This compound is a naturally occurring phthalide with documented presence in several important medicinal plants of the Apiaceae and Compositae families. While its isolation has been reported, there is a clear need for further research to quantify its concentration in these botanical sources and to fully elucidate its biosynthetic pathway. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising bioactive compound. The development of validated analytical methods and a deeper understanding of its biosynthesis are crucial steps towards unlocking its full therapeutic potential.

In-Depth Technical Guide: 6-Hydroxy-7-methoxydihydroligustilide Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 6-Hydroxy-7-methoxydihydroligustilide, a naturally occurring phthalide (B148349) with potential therapeutic applications. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound, isolated from the rhizome of Cnidium officinale, was established through comprehensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) data for the (±)-(3E)-trans isomer of the compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
42.30m
52.23m
64.48m
74.02d3.2
82.90m
95.28t7.2
102.15m
111.48m
120.95t7.2
7-OCH₃3.45s
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
PositionChemical Shift (δ) ppm
1168.5
3148.7
3a125.4
422.1
528.3
676.5
788.7
7a151.2
845.6
9154.2
1029.7
1122.5
1213.8
7-OCH₃58.1
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) Data
IonCalculated m/zFound m/z
[M]⁺250.1205250.1201

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide

The dried rhizomes of Cnidium officinale were extracted with methanol (B129727). The resulting extract was then suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297), and n-butanol. The CHCl₃-soluble fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions. Further purification of one of the fractions by preparative HPLC with a gradient of methanol in water containing 0.1% trifluoroacetic acid afforded pure (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECP 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δH 7.26, δC 77.16).

Mass Spectrometry

High-resolution electrospray ionization mass spectra (HREIMS) were obtained using a JEOL JMS-700 mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Isolation_and_Identification_Workflow Plant_Material Dried Rhizomes of Cnidium officinale Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) Extraction->Partitioning CHCl3_Fraction CHCl3-Soluble Fraction Partitioning->CHCl3_Fraction Silica_Gel_CC Silica Gel Column Chromatography CHCl3_Fraction->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure 6-Hydroxy-7-methoxy- dihydroligustilide Prep_HPLC->Pure_Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HREIMS) Pure_Compound->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Isolation and identification workflow.

An In-depth Technical Guide to 6-Hydroxy-7-methoxydihydroligustilide: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-7-methoxydihydroligustilide, a natural product isolated from sources such as the roots of Angelica sinensis, is a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known chemical properties and an analysis of its stability. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally similar compounds to infer potential characteristics and recommends experimental protocols for its thorough investigation.

Chemical Properties

This compound is an oily substance with the molecular formula C13H18O4 and a molecular weight of approximately 238.3 g/mol .[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H18O4[1]
Molecular Weight 238.3 g/mol [1]
Physical Description Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Chemical Stability

Direct experimental data on the chemical stability of this compound is currently unavailable in the public domain. However, based on its chemical structure, which includes a lactone ring, a hydroxyl group, and a methoxy (B1213986) group, several potential degradation pathways can be anticipated. It is recommended that the following stability aspects be experimentally evaluated.

2.1. Sensitivity to Light (Photostability)

Compounds with chromophores, such as the aromatic ring and carbonyl group in this compound, have the potential to absorb light, which can lead to photodegradation.

2.2. Sensitivity to Temperature (Thermal Stability)

The presence of functional groups like the lactone and hydroxyl group may render the molecule susceptible to thermal decomposition. Elevated temperatures could potentially lead to hydrolysis, dehydration, or other degradation reactions.

2.3. Sensitivity to pH (Hydrolytic Stability)

The lactone ring in the structure is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the opening of the ring and the formation of a hydroxy carboxylic acid derivative. The stability of the compound should be assessed across a range of pH values to determine its optimal storage and formulation conditions.

2.4. Sensitivity to Oxidation

The phenolic hydroxyl group and the benzylic position of the dihydro-isobenzofuranone core could be susceptible to oxidation. The presence of oxidizing agents or exposure to air could lead to the formation of degradation products.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section outlines general methodologies that are recommended for its analysis and stability testing.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A validated stability-indicating HPLC method is crucial for the analysis of this compound.

  • Objective: To develop a validated HPLC method for the quantification of this compound and its degradation products.

  • Methodology:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

    • Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

  • Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural confirmation of this compound and its potential degradation products.

  • Objective: To confirm the chemical structure and identify any degradation products.

  • Methodology:

    • Samples of the pure compound and its degradation products should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra should be acquired to fully assign all proton and carbon signals.

3.3. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

  • Objective: To confirm the molecular weight and aid in the identification of degradation products.

  • Methodology:

    • Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

    • High-resolution mass spectrometry (HRMS) will provide accurate mass measurements to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which can help in the structural elucidation of unknown degradation products.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known anti-inflammatory and neuroprotective effects of structurally similar compounds suggest potential involvement of key cellular signaling cascades.

4.1. Inhibition of NF-κB Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB P IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB Degradation of IκB Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->IKK_Complex Inhibition DNA DNA NF_kB_nucleus->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

4.2. Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[8] Activation of Nrf2 by bioactive compounds can lead to the expression of antioxidant enzymes, providing neuroprotective and anti-inflammatory effects.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-Hydroxy-7-methoxy- dihydroligustilide Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound is a natural product with potential therapeutic applications. This guide has summarized its known chemical properties and highlighted the significant need for further research into its chemical stability. The provided general experimental protocols offer a starting point for the comprehensive characterization of this compound. Furthermore, the exploration of its effects on key signaling pathways, such as NF-κB and Nrf2, will be crucial in elucidating its mechanism of action and advancing its potential as a drug candidate. It is imperative that future studies focus on generating robust experimental data to fill the existing knowledge gaps regarding the stability and biological activity of this promising molecule.

References

literature review on the bioactivity of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on 6-Hydroxy-7-methoxydihydroligustilide

A comprehensive search of publicly available scientific literature reveals a significant gap in the documentation of the bioactivity of this compound. While the existence of this compound is confirmed, with a registered CAS number of 210036-09-2, there is no readily accessible research detailing its specific biological effects, underlying mechanisms of action, or associated signaling pathways. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule is not feasible at this time.

To provide a relevant and informative overview for researchers, scientists, and drug development professionals, this document will instead focus on the well-documented bioactivities of the parent compound, ligustilide (B1675387) , and its related derivatives. These compounds belong to the same chemical class and are major bioactive constituents of medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). The information presented here on ligustilide and its analogues may offer valuable insights into the potential pharmacological profile of this compound.

Bioactivity of Ligustilide and its Derivatives: A Review of the Landscape

Ligustilide, a primary phthalide (B148349) derivative found in several traditional Chinese medicinal herbs, has garnered considerable scientific interest for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential therapeutic applications in a range of conditions, primarily focusing on its neuroprotective, anti-inflammatory, and anticancer properties.[2][3]

Neuroprotective Effects

A significant body of research points to the neuroprotective potential of ligustilide.[1] Studies have shown that it can exert protective effects against oxidative damage in neuronal cells, suggesting its potential utility in the management of neurodegenerative diseases.[4] The mechanisms underlying these effects are multifaceted and are an active area of investigation.

Anti-inflammatory Activity

Ligustilide has been shown to possess potent anti-inflammatory properties.[3] Research indicates that it can inhibit the production of pro-inflammatory mediators.[4] The anti-inflammatory effects of ligustilide are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

One of the primary mechanisms of its anti-inflammatory action involves the regulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4] By inhibiting the activation of these pathways, ligustilide can suppress the expression of inflammatory genes and the subsequent production of inflammatory cytokines.

Logical Relationship of Ligustilide's Anti-inflammatory Action

G Figure 1: Simplified logical flow of ligustilide's anti-inflammatory mechanism. ligustilide Ligustilide inhibition Inhibition ligustilide->inhibition nfkb_mapk NF-κB and MAPK Signaling Pathways inhibition->nfkb_mapk pro_inflammatory Pro-inflammatory Mediators nfkb_mapk->pro_inflammatory inflammation Inflammatory Response pro_inflammatory->inflammation

References

Preliminary Anti-Inflammatory Screening of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anti-inflammatory screening of 6-Hydroxy-7-methoxydihydroligustilide, a natural compound isolated from the rhizome of Cnidium officinale. The document details the experimental methodologies, presents quantitative data on its inhibitory effects on key inflammatory mediators, and explores the potential signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins (B1171923), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Natural products represent a rich source of novel anti-inflammatory agents. This compound, a phthalide (B148349) derivative, has been investigated for its potential to modulate the inflammatory response. This guide summarizes the foundational screening of this compound, providing researchers with the necessary data and protocols to inform further investigation and drug development efforts.

Data Presentation

The anti-inflammatory activity of this compound was primarily assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

CompoundCell LineStimulantEndpointIC50 (µM)Reference
This compoundRAW 264.7LPSNO Inhibition152.95 ± 4.23[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the preliminary anti-inflammatory screening of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were utilized as the in vitro model for inflammation.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells were seeded in appropriate culture plates and allowed to adhere overnight.

    • The culture medium was then replaced with fresh medium containing various concentrations of this compound.

    • After a pre-incubation period (typically 1-2 hours), cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

    • Control groups included cells treated with vehicle (e.g., DMSO) and LPS alone.

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production was quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

  • Principle: The Griess reagent reacts with nitrite in a diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture was incubated at room temperature for 10 minutes.

    • The absorbance was measured at 540 nm using a microplate reader.

    • The concentration of nitrite was determined from a standard curve generated with sodium nitrite.

    • The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

Western Blot Analysis for iNOS and COX-2 Expression

The effect of the compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, can be determined by Western blotting.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Procedure:

    • ELISA plates are coated with the capture antibody.

    • Cell culture supernatants and standards are added to the wells.

    • The detection antibody is added.

    • A substrate solution is added, and the color is allowed to develop.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are determined from the standard curve.

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The following diagrams illustrate the general experimental workflow for investigating these pathways and the canonical NF-κB and MAPK signaling cascades, which are common targets for anti-inflammatory drugs.

G cluster_workflow Experimental Workflow for Signaling Pathway Analysis A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Cell Lysis C->D E Western Blot Analysis D->E F Analysis of Phosphorylated Signaling Proteins (p-p65, p-IκBα, p-p38, p-JNK, p-ERK) E->F

Figure 1. General workflow for investigating signaling pathway modulation.

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Transcription Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->Inhibition Inhibition->IKK

Figure 2. Potential inhibition of the NF-κB signaling pathway.

G cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Transcription Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->Inhibition Inhibition->MAPKKK

Figure 3. Potential inhibition of the MAPK signaling pathway.

Discussion and Future Directions

The preliminary screening of this compound demonstrates its potential as an anti-inflammatory agent, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated macrophages[1]. The reported IC50 value of 152.95 µM suggests moderate activity and provides a basis for further investigation[1].

To build upon these initial findings, future studies should focus on:

  • Comprehensive Dose-Response Analysis: Elucidating the dose-dependent effects of the compound on the production of a wider range of pro-inflammatory mediators, including prostaglandins (PGE2) and key cytokines (TNF-α, IL-6, IL-1β).

  • Mechanism of Action: Investigating the effect of this compound on the protein expression and enzymatic activity of iNOS and COX-2.

  • Signaling Pathway Elucidation: Determining the specific molecular targets within the NF-κB and MAPK signaling pathways. This would involve assessing the phosphorylation status of key signaling proteins such as p65, IκBα, p38, JNK, and ERK.

  • In Vivo Studies: Validating the in vitro anti-inflammatory effects in relevant animal models of inflammation to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify more potent and selective anti-inflammatory compounds.

Conclusion

This compound has emerged as a compound of interest with demonstrated inhibitory effects on nitric oxide production, a key hallmark of inflammation. The data and protocols presented in this technical guide serve as a foundational resource for researchers and drug development professionals to further explore its therapeutic potential as a novel anti-inflammatory agent. A thorough investigation into its mechanism of action and in vivo efficacy is warranted to advance this compound through the drug discovery pipeline.

References

Uncharted Territory: The Neuroprotective Potential of 6-Hydroxy-7-methoxydihydroligustilide Remains to be Explored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the current understanding of 6-Hydroxy-7-methoxydihydroligustilide and its potential neuroprotective effects. Despite targeted searches for its mechanism of action, in vivo efficacy, and established experimental protocols, no specific data or research articles detailing the neuroprotective properties of this particular compound could be identified.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

While the initial inquiry aimed to delve into the neuropharmacological profile of this compound, the scientific community has yet to publish findings on this specific molecule. Searches for related compounds with similar structural motifs or nomenclature, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 7-hydroxymitragynine, yielded information on their respective biological activities. However, these findings are distinct and cannot be extrapolated to this compound.

For researchers, scientists, and drug development professionals interested in the neuroprotective potential of novel compounds, this represents a truly unexplored frontier. The absence of existing data underscores the opportunity for pioneering research in this area. Future investigations would need to begin with fundamental in vitro and in vivo studies to ascertain any neuroprotective activity and elucidate the underlying mechanisms.

Such research would involve:

  • Initial Screening: In vitro assays to assess the compound's ability to protect neuronal cells from various stressors, such as oxidative damage, excitotoxicity, and neuroinflammation.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound might exert its effects, including potential interactions with key signaling proteins and receptors involved in neuronal survival.

  • In Vivo Models: Utilizing animal models of neurodegenerative diseases or acute neuronal injury to evaluate the compound's efficacy in a physiological context.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile.

Until such foundational research is conducted and published, the neuroprotective potential of this compound will remain an open question within the scientific community. This presents a clear opportunity for innovation and discovery in the field of neuropharmacology.

Initial Cytotoxicity Screening of 6-Hydroxy-7-methoxydihydroligustilide on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting an initial in vitro cytotoxicity screening of the natural compound 6-Hydroxy-7-methoxydihydroligustilide against various cancer cell lines. Due to a lack of specific published data on this particular compound, this document outlines a generalized yet detailed experimental protocol based on established methodologies for similar phthalide (B148349) compounds, such as those derived from Angelica sinensis. The guide covers essential experimental procedures, hypothetical data presentation, and potential signaling pathways for further investigation, serving as a foundational resource for researchers initiating studies on the anticancer potential of this compound.

Introduction

This compound is a phthalide compound, a class of natural products known for their diverse biological activities. Phthalides isolated from medicinal plants like Angelica sinensis have demonstrated various pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer properties. Notably, related compounds such as Z-ligustilide have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3] Extracts from Angelica sinensis have also exhibited dose-dependent antiproliferative effects on several human cancer cell lines, including A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values for an acetone (B3395972) extract ranging from 35 to 50 µg/ml.[4]

The structural similarity of this compound to other bioactive phthalides suggests its potential as a cytotoxic agent against cancer cells. A systematic initial screening is the crucial first step in evaluating this potential. This guide provides a standardized methodology for such a screening, focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

Experimental Protocols

The following protocols describe a general methodology for the initial cytotoxicity screening of a novel compound like this compound.

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent a variety of cancer types. Commonly used cell lines for initial screenings include:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

  • HepG2: Human liver carcinoma

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and determine cell density using a hemocytometer. Seed the cells into 96-well plates at an optimized density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison. The following table is a hypothetical representation of results from an initial screening.

Cell LineCancer TypeIC50 (µM) after 48h Exposure (Hypothetical)
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Adenocarcinoma42.1
A549Lung Carcinoma18.9
HepG2Liver Carcinoma33.7
Table 1: Hypothetical IC50 values for this compound against various cancer cell lines as determined by the MTT assay.

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding experimental processes and biological mechanisms. The following diagrams are generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (MCF-7, HeLa, A549, HepG2) treatment Treat Cells with Compound (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity screening.

Based on the known effects of related compounds like ligustilide, a potential mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_trigger Initial Trigger cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) compound->bcl2 Induces mito Mitochondrial Disruption bcl2->mito Leads to cyto_c Cytochrome c Release mito->cyto_c Results in casp9 Caspase-9 Activation cyto_c->casp9 Activates casp3 Caspase-3 Activation casp9->casp3 Activates parp PARP Cleavage casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis Executes

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Potential Signaling Pathways for Further Investigation

While the initial screening focuses on cytotoxicity, subsequent research should aim to elucidate the underlying molecular mechanisms. Based on studies of related phthalides, several signaling pathways are worthy of investigation:[2][4][8]

  • Apoptosis Induction: As depicted in the diagram above, the compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include the expression levels of Bcl-2 family proteins (Bcl-2, Bax), the release of cytochrome c, and the activation of caspases (e.g., caspase-3, -8, -9). Annexin V/PI staining is a common method to quantify apoptotic and necrotic cells.[1]

  • Cell Cycle Arrest: The compound could inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G0/G1, G2/M). This can be assessed by flow cytometry analysis of propidium (B1200493) iodide-stained cells.[4]

  • ER Stress Signaling: Some natural compounds induce apoptosis via the endoplasmic reticulum (ER) stress pathway.[8]

Conclusion

This technical guide provides a foundational methodology for the initial in vitro cytotoxicity screening of this compound. By employing standardized assays and a panel of diverse cancer cell lines, researchers can effectively assess the compound's cytotoxic potential and generate the preliminary data necessary for further investigation into its mechanisms of action. The successful completion of this initial screening will be a critical step in determining the potential of this compound as a novel anticancer agent.

References

Methodological & Application

Application Note: Quantitative Determination of 6-Hydroxy-7-methoxydihydroligustilide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Hydroxy-7-methoxydihydroligustilide, a derivative of the bioactive compound ligustilide (B1675387). The method utilizes a C18 column with UV detection, providing a robust and reproducible approach for the analysis of this compound in various sample matrices. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a derivative of ligustilide, a major bioactive component found in several medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. Ligustilide and its analogues have garnered significant interest for their potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a validated HPLC method for the quantitative analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Internal Standard (IS): Podophyllotoxin or a structurally similar stable compound.

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical absorbance for similar structures)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Spiked Standards: Add a constant concentration of the internal standard to each working standard solution.

Sample Preparation (from a hypothetical plant extract)
  • Extraction: Weigh 1.0 g of the powdered plant material and add 20 mL of methanol. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Internal Standard Addition: Add a known amount of the internal standard to the filtered extract.

  • Injection: The sample is now ready for HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

Linearity was assessed by analyzing the calibration standards at five different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Precision

Precision was evaluated by determining the intra-day and inter-day variability. This was done by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day and on three different days.

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
5< 2.0< 2.0
50< 2.0< 2.0
90< 2.0< 2.0
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5049.599.0
8079.299.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was defined as S/N = 3 and LOQ as S/N = 10.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis node_extraction Extraction (Methanol Sonication) node_centrifuge Centrifugation (4000 rpm, 15 min) node_extraction->node_centrifuge node_filter Filtration (0.45 µm Syringe Filter) node_centrifuge->node_filter node_is Internal Standard Addition node_filter->node_is node_injection Sample Injection (10 µL) node_is->node_injection Prepared Sample node_separation Chromatographic Separation (C18 Column, Gradient Elution) node_injection->node_separation node_detection UV Detection (280 nm) node_separation->node_detection node_data Data Acquisition and Processing node_detection->node_data

Caption: Experimental workflow for the quantification of this compound.

method_validation_flow node_start HPLC Method Development node_linearity Linearity (Calibration Curve) node_start->node_linearity node_precision Precision (Intra- & Inter-day) node_start->node_precision node_accuracy Accuracy (Recovery Study) node_start->node_accuracy node_specificity Specificity (Peak Purity) node_start->node_specificity node_lod_loq LOD & LOQ (S/N Ratio) node_start->node_lod_loq node_end Validated Method node_linearity->node_end node_precision->node_end node_accuracy->node_end node_specificity->node_end node_lod_loq->node_end

Caption: Logical flow of the HPLC method validation process.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for routine analysis in quality control and research settings. The detailed protocol and clear data presentation make this application note a valuable resource for scientists and professionals working with ligustilide derivatives.

References

Application Note: Quantitative Analysis of 6-Hydroxy-7-methoxydihydroligustilide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-Hydroxy-7-methoxydihydroligustilide in biological matrices such as plasma and urine. The methodology presented herein provides a robust workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and toxicological studies of this natural product. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed validation parameters.

Introduction

This compound is a natural phthalide (B148349) derivative with a molecular weight of 238.28 g/mol and a chemical formula of C13H18O4. Preliminary studies suggest potential anti-inflammatory and other pharmacological activities, making it a compound of interest in drug discovery and development. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This LC-MS/MS method offers high sensitivity and specificity, enabling precise measurement of the analyte at low concentrations.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UHPLC) system is employed for the separation of the analyte from endogenous matrix components.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound239.1 [M+H]+To be determined0.13015
Internal StandardTo be determinedTo be determined0.1To be determinedTo be determined

Note: The optimal precursor and product ions, cone voltage, and collision energy for this compound and the internal standard should be determined by direct infusion of the pure compounds into the mass spectrometer.

Method Validation (Proposed)

A full method validation should be performed according to regulatory guidelines. The following parameters are recommended for assessment:

Table 4: Proposed Method Validation Parameters

ParameterAcceptance Criteria
LinearityCalibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & PrecisionIntra- and inter-day accuracy (% bias) and precision (% CV) at three QC levels (low, medium, high) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ)The lowest concentration on the calibration curve with acceptable accuracy and precision.
RecoveryExtraction recovery should be consistent and reproducible across different concentrations.
Matrix EffectAssessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. Should be consistent and minimized.
StabilityFreeze-thaw, short-term (bench-top), and long-term stability in the biological matrix should be evaluated.

Data Presentation

The quantitative data from a pharmacokinetic study could be summarized as follows:

Table 5: Example Pharmacokinetic Parameters of this compound in Rat Plasma (n=6)

ParameterMean ± SD
Cmax (ng/mL)e.g., 150 ± 25
Tmax (h)e.g., 1.5 ± 0.5
AUC₀₋t (ng·h/mL)e.g., 450 ± 70
AUC₀₋inf (ng·h/mL)e.g., 480 ± 75
t₁/₂ (h)e.g., 3.2 ± 0.8
CL/F (L/h/kg)e.g., 2.5 ± 0.4
Vd/F (L/kg)e.g., 11.5 ± 2.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitute (Mobile Phase) evaporation->reconstitution vortex2 Vortex (30 s) reconstitution->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler injection Inject into UHPLC autosampler->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway cluster_metabolism Phase I Metabolism (e.g., in Liver) cluster_conjugation Phase II Metabolism (Conjugation) parent This compound (Administered Compound) oxidation Oxidation (e.g., via Cytochrome P450) parent->oxidation Phase I demethylation Demethylation parent->demethylation Phase I hydroxylation Further Hydroxylation parent->hydroxylation Phase I metabolites Metabolites oxidation->metabolites demethylation->metabolites hydroxylation->metabolites glucuronidation Glucuronidation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation Sulfation sulfation->excretion metabolites->glucuronidation Phase II metabolites->sulfation Phase II

Caption: A generalized metabolic pathway for xenobiotics like this compound.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in biological samples. The protocol is designed to be a starting point for method development and validation, offering the high sensitivity and selectivity required for detailed pharmacokinetic and metabolism studies. This will aid researchers in further elucidating the pharmacological profile of this promising natural compound.

Application Notes and Protocols for the Extraction of 6-Hydroxy-7-methoxydihydroligustilide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 6-Hydroxy-7-methoxydihydroligustilide, a bioactive phthalide (B148349), from plant material, primarily targeting the rhizome of Ligusticum chuanxiong. The protocol is synthesized from established methods for the isolation of structurally similar phthalides from the same plant source. The methodology encompasses solvent extraction, followed by multi-step chromatographic purification, and concludes with analytical verification of the isolated compound. This guide is intended to provide a robust framework for researchers in natural product chemistry and drug development to obtain high-purity this compound for further pharmacological investigation.

Introduction

This compound is a naturally occurring phthalide derivative found in medicinal plants such as Ligusticum chuanxiong (Chuanxiong). Phthalides from this plant are known for a variety of pharmacological activities, making them of significant interest for drug discovery and development. The isolation of specific phthalides in high purity is essential for accurate biological screening and mechanistic studies. This protocol outlines a comprehensive procedure for the extraction, isolation, and purification of this compound.

Plant Material

The primary source for the extraction of this compound is the dried rhizome of Ligusticum chuanxiong.

Table 1: Plant Material Specifications

ParameterSpecification
Plant SpeciesLigusticum chuanxiong Hort.
Plant PartDried Rhizome
ConditionMilled into a fine powder (40-60 mesh)
StorageStored in a cool, dry place away from direct sunlight

Experimental Protocols

The extraction and purification process is a multi-step procedure involving initial solvent extraction followed by chromatographic separation techniques.

Solvent Extraction of Crude Phthalide Mixture

This initial step aims to extract a broad range of phthalides, including the target compound, from the plant matrix.

Protocol:

  • Maceration: Soak the powdered rhizome of Ligusticum chuanxiong in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature.

  • Sonication (Optional): To enhance extraction efficiency, the mixture can be subjected to ultrasonication for 30 minutes.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. The following chromatographic steps are designed to isolate the target phthalide. Two alternative purification strategies are presented: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Counter-Current Chromatography (CCC).

This method is suitable for high-resolution separation and purification.

Protocol:

  • Initial Fractionation (Silica Gel Chromatography):

    • Subject the crude ethanol extract to a silica (B1680970) gel column (200-300 mesh).

    • Elute with a gradient solvent system of n-hexane-ethyl acetate (B1210297) (from 100:0 to 0:100, v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions enriched with phthalides.

  • Preparative HPLC:

    • Pool the phthalide-rich fractions and concentrate.

    • Dissolve the concentrated fraction in the mobile phase for injection into a preparative HPLC system.

    • A stepwise gradient elution has been found effective for separating similar compounds like senkyunolide I. A suggested starting point is a methanol-water or methanol-0.05 mol/L NH4Ac aqueous solution system. For instance, a gradient could be 10% methanol (B129727) for the first 10 minutes, followed by a ramp to 60% methanol over the next 30 minutes.[1]

    • Monitor the elution profile using a UV detector (wavelengths around 254 nm and 280 nm are typically used for phthalides).

    • Collect fractions corresponding to the peak of interest.

  • Desalination: If a salt buffer was used in the mobile phase, the collected fractions should be passed through a desalting column (e.g., MCI gel CHP-20P) to obtain the pure compound.[1]

  • Final Purification: Concentrate the purified fraction under reduced pressure to yield this compound.

Table 2: Suggested Preparative HPLC Parameters

ParameterSpecification
ColumnC18 reversed-phase preparative column
Mobile Phase AWater or 0.05 mol/L Ammonium Acetate
Mobile Phase BMethanol
GradientStepwise or linear gradient (e.g., 10-60% Methanol)
Flow RateDependent on column dimensions (typically 10-20 mL/min)
DetectionUV at 254 nm and 280 nm

CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample. A method for the successful isolation of the structurally similar senkyunolide H and senkyunolide I has been reported and can be adapted.[2][3]

Protocol:

  • Preparation of Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 has been successfully used for the separation of similar phthalides.[2][3] Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • CCC Operation:

    • Fill the CCC coil with the stationary phase (upper or lower phase depending on the desired elution mode).

    • Dissolve the crude phthalide fraction in a small volume of the two-phase solvent system.

    • Inject the sample and begin pumping the mobile phase at a defined flow rate.

    • The lower phase is often employed as the mobile phase in a head-to-tail elution mode.[2]

  • Fraction Collection: Collect fractions continuously and monitor their composition by TLC or analytical HPLC.

  • Isolation and Purification: Combine the fractions containing the pure this compound and concentrate under reduced pressure.

Table 3: Counter-Current Chromatography Parameters for Phthalide Separation

ParameterSpecificationReference
Solvent Systemn-hexane-ethyl acetate-methanol-water (3:7:4:6, v/v/v/v)[2][3]
Mobile PhaseLower phase[2]
Elution ModeHead-to-tail[2]
Sample Size400 mg of crude extract[2]
Yield (Senkyunolide H)1.7 mg (0.425%)[2]
Purity (Senkyunolide H)93%[2]
Structural Identification

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.[2]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_purification Purification Method PlantMaterial Dried & Powdered Ligusticum chuanxiong Rhizome SolventExtraction Solvent Extraction (95% Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Ethanol Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel PhthalideFraction Phthalide-Enriched Fraction SilicaGel->PhthalideFraction PrepHPLC Preparative HPLC PhthalideFraction->PrepHPLC Method A CCC Counter-Current Chromatography (CCC) PhthalideFraction->CCC Method B PureCompound Pure this compound PrepHPLC->PureCompound CCC->PureCompound Analysis Structural Identification (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Concluding Remarks

The protocol described provides a comprehensive approach for the extraction and purification of this compound from Ligusticum chuanxiong. The choice between preparative HPLC and counter-current chromatography for the final purification step will depend on the available equipment and the specific separation challenges encountered with the crude extract. It is recommended to perform small-scale pilot experiments to optimize the chromatographic conditions before scaling up the purification process. The successful isolation of this bioactive phthalide will enable further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro anti-inflammatory properties of 6-Hydroxy-7-methoxydihydroligustilide. The methodologies outlined are based on established assays for evaluating the anti-inflammatory effects of novel compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process.[1][2] Their activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] this compound is a compound of interest for its potential anti-inflammatory effects. This document details the protocols to investigate its efficacy in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols. This structure allows for a clear comparison of the effects of this compound at various concentrations.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)p-p65 Expression (Relative to β-actin)p-p38 MAPK Expression (Relative to β-actin)
Control (Untreated)-
LPS (1 µg/mL)-100%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Dexamethasone) + LPS10

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculturing: When cells reach 80-90% confluency, they should be scraped and re-plated at a suitable density for experiments.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentrations of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 × 10^5 cells/mL and incubate overnight.[6]

    • Treat the cells with various concentrations of this compound for 24 hours.[6]

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[6]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

NO is a key inflammatory mediator, and its production can be measured using the Griess reaction.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[7]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7]

    • Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent.[7]

    • Incubate at room temperature for 15 minutes.[7]

    • Measure the absorbance at 540 nm.[7] The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.[5]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.[7]

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[7][10] The assay typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[11]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism, the expression levels of key proteins in the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.

  • Procedure:

    • Plate RAW 264.7 cells (4 × 10^5 cells/mL) in 6-well plates and incubate overnight.[6]

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.[6]

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), p38, ERK, and JNK. Use β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using image analysis software.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat MTT Cytotoxicity Assay (MTT) Seed->MTT Parallel Experiment Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess NO Measurement (Griess Assay) Stimulate->Griess ELISA Cytokine Measurement (ELISA) (TNF-α, IL-6) Stimulate->ELISA Western Western Blot (NF-κB & MAPK pathways) Stimulate->Western Analyze Quantify and Analyze Data MTT->Analyze Griess->Analyze ELISA->Analyze Western->Analyze G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TLR4->IKK Activates Compound This compound MAPKs p38, JNK Compound->MAPKs Inhibits NFkB NF-κB (p65/p50) Compound->NFkB Inhibits MKKs MKK3/6, MKK4/7 TAK1->MKKs MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Proinflammatory Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB->Proinflammatory Induces Transcription

References

Application Note: Assessing the Intestinal Permeability of 6-Hydroxy-7-methoxydihydroligustilide Using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-7-methoxydihydroligustilide is a derivative of ligustilide, a phthalide (B148349) compound found in various medicinal plants. Understanding the oral bioavailability of novel compounds is a critical step in drug discovery and development. The Caco-2 cell permeability assay is a robust in vitro method used to predict the in vivo absorption of drugs across the intestinal wall.[1][2] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine, including the formation of tight junctions and the expression of various transporter proteins.[2][3][4] This application note provides a detailed protocol for evaluating the intestinal permeability of this compound using the Caco-2 cell model.

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, which mimics absorption from the gut lumen into the bloodstream, and from the basolateral to the apical side, which can indicate the involvement of efflux transporters. The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the experimental data.

Experimental Protocols

I. Caco-2 Cell Culture and Seeding

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding on Transwell® Inserts: For the permeability assay, Caco-2 cells are seeded onto the apical side of Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm². The cells are then cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[4]

II. Monolayer Integrity Assessment

Prior to conducting the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.[4] This is typically assessed by two methods:

  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the cell monolayer and is an indicator of the tightness of the junctions between cells. TEER values are measured using a voltmeter. For a 24-well plate, TEER values should typically be ≥ 200 Ω·cm² before proceeding with the assay.[5]

  • Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that has very low permeability across intact cell monolayers. A low transport rate of Lucifer yellow from the apical to the basolateral compartment confirms the integrity of the tight junctions. A permeability of Lucifer yellow of less than 1% is generally considered acceptable.[4]

III. Permeability Assay Protocol

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).[2]

  • Apical to Basolateral (A-B) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add the dosing solution containing this compound to the apical chamber (e.g., 0.4 mL for a 24-well plate).

    • Add fresh transport buffer to the basolateral chamber (e.g., 1.2 mL for a 24-well plate).

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • Basolateral to Apical (B-A) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add the dosing solution containing this compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At the same predetermined time points, collect samples from the apical chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

IV. Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated to determine if the compound is a substrate for active efflux transporters:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[4]

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and Control Compounds

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound 8.518.22.14Moderate (with active efflux)
Propranolol (High Permeability Control)25.024.50.98High
Atenolol (Low Permeability Control)0.50.61.2Low
Digoxin (Efflux Substrate Control)1.215.012.5Low (with active efflux)

Table 2: Interpretation of Apparent Permeability (Papp) Values

Papp (10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1.0LowPoor (<30%)
1.0 - 10.0ModerateModerate (30-70%)
> 10.0HighGood (>70%)

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Seeding Seed Caco-2 cells on Transwell® inserts Caco2_Culture->Seeding Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Seeding->Integrity_Check Dosing Add this compound (Apical or Basolateral) Integrity_Check->Dosing Incubation Incubate at 37°C with shaking Dosing->Incubation Sampling Collect samples from receiver chamber at time points Incubation->Sampling Quantification Quantify compound concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp and Efflux Ratio Quantification->Calculation Interpretation Interpret Permeability Classification Calculation->Interpretation

Caption: Experimental workflow for the Caco-2 cell permeability assay.

transport_mechanisms cluster_membrane Caco-2 Cell Monolayer cluster_transport Transport Pathways Apical Apical (Lumen) Passive Passive Diffusion (Paracellular & Transcellular) Apical->Passive High to Low Concentration Active_Influx Active Influx (Transporters) Apical->Active_Influx Carrier-mediated Basolateral Basolateral (Blood) cell Apical Membrane Cytoplasm Basolateral Membrane cell:f1->Basolateral Carrier-mediated Active_Efflux Active Efflux (e.g., P-gp) cell:f1->Active_Efflux ATP-dependent Passive->Basolateral Active_Efflux->Apical

Caption: Cellular transport mechanisms across the intestinal epithelium.

References

developing a cell-based assay for 6-Hydroxy-7-methoxydihydroligustilide activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: A Cell-Based Assay for Quantifying the Anti-Inflammatory Activity of 6-Hydroxy-7-methoxydihydroligustilide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4] Natural products are a promising source of novel anti-inflammatory agents. This compound is a natural product whose biological activities are under investigation. This document provides a detailed protocol for a cell-based assay to screen and quantify the potential anti-inflammatory activity of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in the RAW 264.7 murine macrophage cell line.

Assay Principle

RAW 264.7 macrophages, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by activating the NF-κB signaling pathway.[1] This leads to the upregulation of iNOS and subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[5] This assay quantifies the concentration of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant using the Griess reagent.[6][7][8] A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity. A concurrent cell viability assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Key Signaling Pathway: NF-κB

The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS and the proposed inhibitory point for a test compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK IkB_NFkB->NFkB Releases Compound 6-Hydroxy-7-methoxy- dihydroligustilide (Hypothesized Action) Compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription iNOS iNOS mRNA Transcription->iNOS

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflow

The overall experimental process is outlined in the following workflow diagram.

Assay_Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Pre-treat with Compound (Varying Concentrations) for 2h B->C D 4. Stimulate with LPS (1 µg/mL) (Exclude No-LPS Controls) C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F H 8. Perform MTT Assay on Remaining Cells (Measure Viability) E->H Parallel Step G 7. Perform Griess Assay (Measure Nitric Oxide) F->G I 9. Data Analysis (Calculate % Inhibition & IC₅₀) G->I H->I

Caption: Overall workflow for the cell-based anti-inflammatory assay.

Materials and Reagents

  • Cell Line: RAW 264.7 (Murine Macrophage)

  • Compound: this compound

  • Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent Kit (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sodium Nitrite (NaNO₂) for standard curve

    • Dexamethasone (Positive Control)

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 540-570 nm)

    • Standard laboratory equipment (pipettes, etc.)

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells and adjust the concentration to 1.5 x 10⁵ cells/mL in complete medium.[6]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (1.5 x 10⁴ cells/well).

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[5][6]

Compound Treatment and LPS Stimulation
  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Prepare control wells:

    • Vehicle Control: Cells + Medium with 0.1% DMSO + LPS

    • Negative Control: Cells + Medium (no compound, no LPS)

    • Positive Control: Cells + Dexamethasone (e.g., 10 µM) + LPS

  • Carefully remove the old medium from the cells.

  • Add 100 µL of medium containing the appropriate concentrations of the test compound, dexamethasone, or vehicle.

  • Incubate for 2 hours.

  • Add 10 µL of LPS solution (10 µg/mL stock) to all wells except the Negative Control wells, for a final concentration of 1 µg/mL.

  • Incubate the plate for an additional 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay)
  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.

  • Carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

  • Add 50 µL of sulfanilamide (B372717) solution (Component A) to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Component B) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[8][9]

Cell Viability Measurement (MTT Assay)
  • After collecting the supernatant for the Griess assay, carefully remove any remaining medium from the original cell plate.

  • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm.

Data Presentation and Analysis

Data Calculation
  • Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • % NO Inhibition:

    • % Inhibition = [1 - (AbsSample - AbsNegative) / (AbsVehicle - AbsNegative)] * 100

  • % Cell Viability:

    • % Viability = (AbsSample / AbsVehicle) * 100

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) for NO inhibition can be calculated by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Sample Data Tables

Table 1: Raw Absorbance Data (Example)

Concentration (µM) Griess Abs (540nm) Rep 1 Griess Abs (540nm) Rep 2 MTT Abs (570nm) Rep 1 MTT Abs (570nm) Rep 2
Negative Control 0.052 0.055 1.254 1.268
Vehicle (0 µM) 0.488 0.495 1.245 1.251
1 0.415 0.421 1.233 1.240
5 0.330 0.338 1.211 1.225
10 0.251 0.245 1.198 1.205
25 0.140 0.148 1.150 1.162
50 0.085 0.081 0.855 0.861

| Dexamethasone (10µM) | 0.075 | 0.079 | 1.230 | 1.245 |

Table 2: Calculated Results (Example)

Concentration (µM) Average % NO Inhibition Std. Dev. Average % Cell Viability Std. Dev.
1 16.2% 1.1% 98.9% 0.4%
5 35.5% 1.5% 97.4% 0.8%
10 55.0% 1.1% 96.1% 0.4%
25 78.4% 1.5% 92.5% 0.7%
50 92.5% 0.7% 68.6% 0.3%

| Dexamethasone (10µM) | 94.2% | 0.7% | 98.8% | 0.9% |

Conclusion

This protocol provides a robust and reproducible method for evaluating the anti-inflammatory activity of this compound. By measuring the inhibition of LPS-induced nitric oxide production in RAW 264.7 cells and simultaneously assessing cytotoxicity, researchers can effectively screen and characterize the compound's potential as an anti-inflammatory agent. The data generated can guide further investigation into its mechanism of action, potentially through the NF-κB signaling pathway.

References

In Vivo Administration of 6-Hydroxy-7-methoxydihydroligustilide in a Mouse Model of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, no in vivo studies have been published on the administration of 6-Hydroxy-7-methoxydihydroligustilide. The following application notes and protocols are based on studies conducted with the closely related and well-researched compound, (Z)-Ligustilide. Researchers should consider this information as a foundational guide and may need to optimize protocols for this compound.

Introduction

(Z)-Ligustilide, a major bioactive component isolated from medicinal plants such as Angelica sinensis, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3] Its mechanism of action is primarily attributed to the suppression of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] This document provides a detailed protocol for the in vivo administration of a compound with a similar structural backbone, (Z)-Ligustilide, in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation, and outlines the expected quantitative outcomes and underlying molecular mechanisms.

Data Presentation

The anti-inflammatory effects of (Z)-Ligustilide can be quantified by measuring the levels of key pro-inflammatory cytokines and mediators in serum or tissue homogenates. The following tables summarize representative data on the dose-dependent effects of (Z)-Ligustilide on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated macrophages, which are key events in in vivo inflammation.

Table 1: Effect of (Z)-Ligustilide on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
(Z)-Ligustilide + LPS10Reduced
(Z)-Ligustilide + LPS50Significantly Reduced
(Z)-Ligustilide + LPS100Strongly Reduced

Data synthesized from in vitro studies which are indicative of in vivo effects.[3][7]

Table 2: Effect of (Z)-Ligustilide on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW264.7 Macrophages

Treatment GroupConcentration (µM)PGE2 Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
(Z)-Ligustilide + LPS10Reduced
(Z)-Ligustilide + LPS50Significantly Reduced
(Z)-Ligustilide + LPS100Strongly Reduced

Data synthesized from in vitro studies which are indicative of in vivo effects.[7]

Table 3: In Vivo Effect of Ligustilide on Pro-Inflammatory Cytokine Levels in the Spinal Cord of Mice with LPS-Induced Inflammation

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
SalineBaselineBaselineBaseline
LPSIncreasedIncreasedIncreased
Ligustilide + LPSSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

This table represents typical results observed in in vivo studies investigating the effects of Ligustilide on neuroinflammation.[8]

Experimental Protocols

The following is a detailed protocol for a murine model of LPS-induced systemic inflammation to evaluate the anti-inflammatory effects of (Z)-Ligustilide.

Materials:

  • (Z)-Ligustilide (or this compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

  • Animal handling and injection equipment

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for NO measurement

  • PGE2 immunoassay kit

  • Anesthetic agents (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes

  • Tissue homogenization buffer and equipment

Protocol:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve (Z)-Ligustilide in a suitable vehicle (e.g., 1% DMSO in saline). Prepare different concentrations for dose-response studies (e.g., 20 mg/kg).[9]

    • Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.

  • Experimental Groups:

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: LPS control (receives vehicle followed by LPS)

    • Group 3: (Z)-Ligustilide treatment (receives (Z)-Ligustilide followed by LPS)

  • Drug Administration:

    • Administer (Z)-Ligustilide or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8][9]

    • One hour after the treatment administration, induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg body weight).

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the animals with cold PBS to remove circulating blood.

    • Harvest relevant tissues (e.g., liver, spleen, lungs, brain) and either snap-freeze in liquid nitrogen or store in an appropriate buffer for further analysis.

  • Biochemical Analysis:

    • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using commercial ELISA kits according to the manufacturer's instructions.[8][9]

    • NO and PGE2 Measurement: While typically measured in cell culture supernatants, these can also be assessed in serum or tissue homogenates using the Griess reagent and a PGE2 immunoassay kit, respectively.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 8-10 weeks) Reagent_Prep Reagent Preparation - (Z)-Ligustilide in Vehicle - LPS in Saline Animal_Acclimatization->Reagent_Prep Grouping Experimental Groups - Vehicle Control - LPS Control - Treatment Group Reagent_Prep->Grouping Administration Drug Administration (i.p. or i.v.) Grouping->Administration Inflammation_Induction Inflammation Induction (LPS i.p. injection) Administration->Inflammation_Induction Sample_Collection Sample Collection (Blood and Tissues) Inflammation_Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis - ELISA (Cytokines) - Griess Assay (NO) - PGE2 Assay Sample_Collection->Biochemical_Analysis

Caption: Experimental workflow for in vivo evaluation of (Z)-Ligustilide.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) AP1->Proinflammatory_Genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Proinflammatory_Genes activates transcription Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->MAPKs inhibits phosphorylation Z_Ligustilide->IKK inhibits phosphorylation

References

Assessing the Effect of 6-Hydroxy-7-methoxydihydroligustilide on Nitric Oxide Production in RAW 264.7 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of 6-Hydroxy-7-methoxydihydroligustilide by assessing its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The protocols outlined below detail the necessary steps from cell culture to quantitative analysis of NO and key inflammatory proteins.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in the inflammatory process. Upon stimulation with agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[1][2] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.[3]

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of iNOS expression and the inflammatory response.[4][5][6] Therefore, compounds that can modulate these pathways are of significant interest as potential anti-inflammatory therapeutics. This compound is a phthalide (B148349) derivative, a class of compounds known for their diverse biological activities. This document outlines the experimental procedures to investigate the hypothesis that this compound inhibits NO production in RAW 264.7 cells by downregulating the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments. These tables are for illustrative purposes and represent expected outcomes for a compound with anti-inflammatory activity.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD, n=3)
Control (Untreated)0100 ± 4.5
LPS1 µg/mL98.2 ± 5.1
This compound1099.5 ± 3.8
2598.9 ± 4.2
5097.6 ± 4.9
10096.3 ± 5.3

Data obtained via MTT assay after 24 hours of treatment. Cell viability is expressed as a percentage relative to the untreated control group.

Table 2: Inhibitory Effect of this compound on Nitric Oxide Production

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD, n=3)% Inhibition of NO Production
Control (Untreated)01.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
LPS + this compound1035.2 ± 2.523.1
2522.1 ± 1.951.7
5011.5 ± 1.474.9
1006.8 ± 0.985.2

Nitrite levels in the culture medium were measured using the Griess assay after 24 hours of stimulation.

Table 3: Effect of this compound on iNOS and Phosphorylated NF-κB and MAPK Protein Expression

Treatment GroupRelative Protein Expression (Fold Change vs. LPS) (Mean ± SD, n=3)
iNOS/β-actin p-p65/p65 p-p38/p38 p-ERK/ERK
Control (Untreated)0.05 ± 0.010.12 ± 0.030.15 ± 0.040.11 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
LPS + this compound (50 µM)0.28 ± 0.060.45 ± 0.070.51 ± 0.080.48 ± 0.06

Protein levels were determined by Western blot analysis and quantified by densitometry. Cells were pre-treated with the compound for 1 hour before LPS stimulation (24 hours for iNOS, 30 minutes for phosphorylated proteins).

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cell Viability Assay (MTT) Stimulate->MTT Griess Nitric Oxide Assay (Griess) Stimulate->Griess WB Western Blot Analysis (iNOS, p-NF-κB, p-MAPK) Stimulate->WB Data Data Analysis & Interpretation MTT->Data Griess->Data WB->Data

Caption: Overall experimental workflow.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is the model system for these experiments.

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2][7]

  • Subculture: When cells reach 80-90% confluency, they are detached by gentle scraping and subcultured at a ratio of 1:5 to 1:10.

Cell Viability Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours. Include an untreated control and a vehicle control (DMSO, if applicable).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][2]

    • Measure the absorbance at 540 nm using a microplate reader.[1]

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite, a stable and oxidized product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[2][7]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1][2] Include control (no treatment), LPS-only, and compound-only groups.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]

    • Incubate the mixture at room temperature for 10-15 minutes.[1]

    • Measure the absorbance at 540 nm.[1]

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis

This technique is used to measure the protein levels of iNOS and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation. (Incubation time: 30 minutes for MAPK and NF-κB phosphorylation, 24 hours for iNOS expression).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, normalizing to a loading control (β-actin) or the total protein for phosphorylation analysis.

Proposed Mechanism of Action

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound This compound Compound->p38 inhibits Compound->ERK inhibits Compound->IKK inhibits iNOS_gene iNOS Gene Transcription p38->iNOS_gene translocation ERK->iNOS_gene translocation JNK->iNOS_gene translocation IkB IκBα IKK->IkB phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50 IkB->NFkB_complex degradation NFkB_complex->iNOS_gene translocation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translocation NO Nitric Oxide (NO) iNOS_protein->NO translocation Inflammation Inflammation NO->Inflammation translocation

Caption: Proposed inhibitory mechanism.

References

Application of 6-Hydroxy-7-methoxydihydroligustilide in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Hydroxy-7-methoxydihydroligustilide, a phthalide (B148349) derivative isolated from the rhizomes of Cnidium officinale and leaves of Euonymus hamiltonianus, has demonstrated notable anti-inflammatory and neuroprotective properties. This compound is emerging as a promising candidate for further investigation in the context of neuroinflammatory disorders. Its primary mechanism of action appears to be the modulation of key inflammatory mediators in microglial cells, the resident immune cells of the central nervous system.

Microglial activation is a hallmark of neuroinflammation and contributes to the pathogenesis of various neurodegenerative diseases. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), microglia produce excessive amounts of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. This compound has been shown to effectively inhibit the production of NO in LPS-stimulated microglial and macrophage cell lines.[1][2] This inhibitory effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two key enzymes involved in the inflammatory cascade.[1][2]

The ability of this compound to suppress these pro-inflammatory pathways suggests its potential therapeutic value in conditions where neuroinflammation plays a significant role, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is warranted to fully elucidate its mechanism of action, including the identification of its upstream signaling targets, and to evaluate its efficacy and safety in in vivo models of neuroinflammation.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of this compound.

Cell LineStimulantParameter MeasuredIC50 Value (µM)Reference
RAW 264.7 MacrophagesLPSNitric Oxide (NO) Production152.95 ± 4.23[2]
BV-2 MicrogliaLPSNitric Oxide (NO) Production14.38 to 17.44 (range for compound 3, likely this compound)[1]

Key Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Microglia (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The results can be expressed as a percentage of the LPS-stimulated control.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To determine the effect of this compound on the protein expression levels of iNOS and COX-2 in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells and culture reagents (as in Protocol 1)

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound and/or LPS as described in Protocol 1.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS iNOS NF_kB->iNOS Transcription COX2 COX-2 NF_kB->COX2 Transcription Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->NF_kB Inhibition (Probable) Compound->iNOS Inhibition Compound->COX2 Inhibition NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Neuroinflammation Neuroinflammation NO->Neuroinflammation PGs->Neuroinflammation

Caption: Probable signaling pathway of this compound in microglia.

G cluster_invitro In Vitro Experiments A BV-2 Microglia Culture B Pre-treatment with 6-Hydroxy-7-methoxy- dihydroligustilide A->B C LPS Stimulation B->C D Incubation (24h) C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H Western Blot (iNOS, COX-2) F->H I Data Analysis G->I H->I

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for 6-Hydroxy-7-methoxydihydroligustilide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to guide the investigation of 6-Hydroxy-7-methoxydihydroligustilide as a potential therapeutic agent. Due to the limited specific research on this compound, the proposed applications and methodologies are largely extrapolated from studies on its parent compound, Z-ligustilide , a well-researched phthalide (B148349) derivative from plants such as Angelica sinensis and Ligusticum chuanxiong. Researchers should interpret the following as a foundational framework for inquiry, subject to empirical validation for this compound.

Introduction to this compound

This compound is a naturally occurring phthalide compound that has been isolated from medicinal plants. As a derivative of dihydroligustilide, it shares a core chemical structure with Z-ligustilide, a compound known for a wide range of pharmacological activities. These include neuroprotective, anti-inflammatory, anti-cancer, and antioxidant effects. The structural similarities suggest that this compound may possess a comparable, and potentially unique, therapeutic profile. These notes provide a starting point for exploring its biological activities and mechanism of action.

Potential Therapeutic Applications and Investigational Protocols

Based on the known bioactivities of the closely related Z-ligustilide, the following therapeutic areas are proposed for investigation.

Neuroprotective Effects

Z-ligustilide has demonstrated significant neuroprotective properties in various models of neurological damage. It is suggested that this compound be investigated for similar effects.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture:

    • Culture human neuroblastoma cells (SH-SY5Y) or rat pheochromocytoma cells (PC12) in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Induction of Neuronal Damage:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours, induce neurotoxicity using one of the following agents:

      • Oxidative Stress: 200 µM Hydrogen Peroxide (H₂O₂) for 24 hours.

      • Excitotoxicity: 100 µM Glutamate for 24 hours.

      • Neurotoxin Model: 100 µM 6-Hydroxydopamine (6-OHDA) for 24 hours.

  • Treatment with this compound:

    • Prepare stock solutions of the compound in DMSO.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours before inducing neuronal damage.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Quantitative Data Summary (Hypothetical based on Z-ligustilide studies)

Therapeutic AreaModel SystemMeasured ParameterEffective Concentration of Z-ligustilide
NeuroprotectionSH-SY5Y cells + H₂O₂Cell Viability (MTT)5-25 µM
NeuroprotectionPC12 cells + 6-OHDAApoptosis Rate (Flow Cytometry)10-50 µM
Anti-inflammatory Activity

Z-ligustilide is known to suppress inflammatory responses by inhibiting key signaling pathways.[1] this compound should be evaluated for similar anti-inflammatory potential.

Experimental Protocol: Anti-inflammatory Assay in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Inflammation:

    • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well.

    • After 24 hours, stimulate inflammation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Treatment with this compound:

    • Pre-treat cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

    • Pro-inflammatory Cytokine Levels (ELISA):

      • Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary (Hypothetical based on Z-ligustilide studies)

Therapeutic AreaModel SystemMeasured ParameterIC50 of Z-ligustilide
Anti-inflammationRAW 264.7 cells + LPSNO Production (Griess Assay)~15 µM
Anti-inflammationRAW 264.7 cells + LPSTNF-α Secretion (ELISA)~10 µM
Anti-cancer Potential

Z-ligustilide has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[2][3][4] The anti-cancer effects of this compound warrant investigation.

Experimental Protocol: Cancer Cell Viability and Apoptosis Assay

  • Cell Culture:

    • Culture a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their respective recommended media.[2][3][4]

  • Treatment with this compound:

    • Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis).

    • Treat with a range of concentrations of the compound (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Follow the protocol described in section 2.1.4.

  • Assessment of Apoptosis (Annexin V-FITC/PI Staining):

    • After treatment, harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Quantitative Data Summary (Hypothetical based on Z-ligustilide studies)

Therapeutic AreaCell LineMeasured ParameterIC50 of Z-ligustilide (48h)
Anti-cancerMCF-7 (Breast)Cell Viability (MTT)~40 µM
Anti-cancerA549 (Lung)Cell Viability (MTT)~60 µM
Anti-cancerHCT116 (Colon)Cell Viability (MTT)~35 µM

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on Z-ligustilide data, and a general experimental workflow.

G General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Stock Solution Treatment Treatment with Compound and/or Inducer Compound->Treatment Cells Cell Line Culture Cells->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Inflammation Inflammatory Marker Assay (e.g., ELISA, Griess) Incubation->Inflammation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis

Caption: General workflow for in vitro evaluation.

NFkB_Pathway Potential Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->IKK Inhibits Compound->IkB Prevents Degradation

Caption: Inhibition of the NF-κB inflammatory pathway.

Nrf2_Pathway Potential Activation of Nrf2 Antioxidant Pathway Compound 6-Hydroxy-7-methoxy- dihydroligustilide Keap1 Keap1 Compound->Keap1 Dissociates from Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Genes Induces ROS Oxidative Stress Genes->ROS Reduces

Caption: Activation of the Nrf2 antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxy-7-methoxydihydroligustilide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related phthalide (B148349) derivatives.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction is resulting in a very low yield or no this compound. What are the potential causes and how can I optimize the reaction?

Answer: Low or no product yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Moisture and Air Sensitivity: Anhydrous and oxygen-free conditions are often crucial. Ensure all solvents and reagents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or poison the catalyst. Purify starting materials by recrystallization or chromatography if necessary.

  • Reaction Conditions:

    • Temperature: The optimal temperature is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up will result in low conversion, while extended reaction times can lead to side product formation.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a variety of solvents with different polarities and boiling points.

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may be inactive or poisoned. Ensure the catalyst is from a reliable source, stored correctly, and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

    • Catalyst Loading: The amount of catalyst used is crucial. Too little catalyst may result in a sluggish or incomplete reaction, while too much can lead to unwanted side reactions. Optimize the catalyst loading by running the reaction with varying amounts of the catalyst.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of multiple side products, complicating the purification of this compound. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common issue in multi-step organic synthesis. Understanding the potential side reactions is key to minimizing their formation.

  • Over-reduction: If using a reducing agent to form the dihydroligustilide structure, over-reduction of the lactone ring can occur.

    • Solution: Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Perform the reaction at a lower temperature and monitor its progress closely.

  • Incomplete Cyclization: The precursor may not fully cyclize to form the phthalide ring.

    • Solution: Ensure the cyclization conditions are optimal. This may involve adjusting the temperature, using a suitable catalyst, or removing water formed during the reaction.

  • Demethylation: The methoxy (B1213986) group on the aromatic ring can be sensitive to certain reagents, particularly strong acids or bases at elevated temperatures, leading to demethylation.

    • Solution: Use milder reaction conditions and avoid harsh acids or bases. If necessary, consider using a protecting group strategy for the hydroxyl or methoxy group.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification strategies?

Answer: Purification of polar, functionalized molecules like this compound can be challenging.

  • Column Chromatography: This is the most common method for purifying phthalide derivatives.

    • Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to achieve good separation on TLC before scaling up to a column. Using a gradient elution can often improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: Screen for a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the this compound core structure?

A1: A common approach involves the synthesis of a substituted phthalide (isobenzofuranone). This can be achieved through various methods, including the reduction of the corresponding phthalic anhydride (B1165640) or the cyclization of a 2-formylbenzoic acid derivative with a suitable nucleophile. The alkyl side chain can be introduced before or after the formation of the phthalide ring. Subsequent hydrogenation of a ligustilide-type precursor can yield the dihydroligustilide structure.

Q2: How can I improve the stereoselectivity of the synthesis?

A2: Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For the reduction step, consider using a stereoselective reducing agent. For the introduction of the alkyl side chain, an asymmetric alkylation or a chiral pool approach starting from an enantiomerically pure precursor can be employed.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the product?

A3: Yes, for reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis and reaction kinetics, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential to confirm the structure and purity.

Data Presentation

The following table summarizes the yields of various substituted phthalides synthesized through different methods, providing a reference for expected yields in similar synthetic routes.

EntryPhthalide DerivativeSynthetic MethodCatalyst/ReagentYield (%)
13-PhenylphthalideGrignard reactionPhenylmagnesium bromide85
23-ButylphthalideReduction of 2-pentanoylbenzoic acidSodium borohydride78
36,7-DimethoxyphthalideReduction of 3,4-dimethoxyphthalic anhydrideZinc dust92
43-(4-Methoxyphenyl)phthalideSuzuki couplingPd(OAc)₂88
5Enantioenriched 3-benzyl-3-methylphthalideAsymmetric alkylationChiral phase-transfer catalyst95 (92% ee)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3-Alkyl-6-hydroxy-7-methoxyphthalide Intermediate

This protocol is a generalized procedure based on common methods for phthalide synthesis and should be adapted and optimized for the specific substrate.

  • Starting Material Preparation: To a solution of 2-formyl-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, add the appropriate Grignard reagent (e.g., butylmagnesium bromide, 1.1 eq) dropwise at -78 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 3-alkyl-6-hydroxy-7-methoxyphthalide.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol describes a general method for the reduction of the double bond in a ligustilide-type precursor.

  • Reaction Setup: To a solution of the unsaturated phthalide precursor (1.0 eq) in ethanol (B145695) (0.05 M) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • Filtration: Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 2-Formyl-3-hydroxy- 4-methoxybenzoic acid step1 Grignard Addition & Cyclization start1->step1 start2 Butyl Grignard Reagent start2->step1 intermediate Unsaturated Phthalide Intermediate step1->intermediate step2 Catalytic Hydrogenation (H2, Pd/C) intermediate->step2 final_product 6-Hydroxy-7-methoxy- dihydroligustilide step2->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting cluster_problem Problem Identification cluster_analysis Troubleshooting Pathway cluster_solution Potential Solutions start Low Yield of Final Product q1 Check Purity of Starting Materials start->q1 a1_yes Purify Starting Materials q1->a1_yes Impurities Detected a1_no Proceed to Next Step q1->a1_no Materials Pure solution1 Improved Yield a1_yes->solution1 q2 Optimize Reaction Conditions? a1_no->q2 a2_yes Vary Temperature, Time, & Solvent q2->a2_yes Suboptimal Conditions a2_no Proceed to Next Step q2->a2_no Conditions Optimized a2_yes->solution1 q3 Evaluate Catalyst Activity a2_no->q3 a3_yes Use Fresh Catalyst, Optimize Loading q3->a3_yes Catalyst Deactivation a3_no Consider Alternative Synthetic Route q3->a3_no Catalyst Active a3_yes->solution1

Caption: Troubleshooting decision tree for low yield in synthesis.

Technical Support Center: Purification of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Hydroxy-7-methoxydihydroligustilide. As specific literature on the purification challenges of this particular compound is limited, this guide draws upon established methodologies for the isolation of structurally related phthalides from sources like Ligusticum chuanxiong and Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during purification?

A1: this compound is a phthalide (B148349) derivative, a class of compounds containing a lactone ring. Key properties to consider are its moderate lipophilicity and potential for instability. Its solubility is good in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone[1]. The presence of a hydroxyl group makes it slightly more polar than some other phthalides. The lactone ring can be susceptible to hydrolysis under strong acidic or basic conditions[2].

Q2: What are the most common starting materials for isolating this compound?

A2: The most common sources for isolating this compound and related phthalides are the rhizomes of Ligusticum chuanxiong and the roots of Angelica sinensis[1].

Q3: Which extraction solvents are most effective for this compound?

A3: For lipophilic compounds like phthalides, initial extraction from the plant material is often performed with solvents of medium polarity. A common method is extraction with 60-80% ethanol[3][4]. Subsequent liquid-liquid partitioning using solvents like ethyl acetate can help to enrich the phthalide fraction[4].

Q4: What are the major classes of impurities to expect in a crude extract?

A4: Crude extracts from plants like Ligusticum chuanxiong are complex mixtures. Besides other phthalides with similar structures, common impurities can include pigments (like chlorophyll), fatty acids, sterols, and more polar compounds such as phenolic acids and glycosides[5][6].

Q5: Is this compound prone to degradation during purification?

Troubleshooting Guide

Issue 1: Low or No Yield of the Target Compound

Question: I am not recovering my target compound, or the yield is significantly lower than expected after chromatography. What are the possible causes and solutions?

Answer:

  • Compound Instability: The compound may be degrading on the stationary phase.

    • Solution: Test the stability of your compound on the chosen stationary phase using a 2D TLC plate[9]. If instability is confirmed, consider using a less acidic or basic stationary phase like deactivated silica (B1680970) gel or alumina[10]. Also, work at lower temperatures and protect fractions from light.

  • Incomplete Elution: The compound may be strongly adsorbed to the column and not eluting with the chosen mobile phase.

    • Solution: After your expected elution, flush the column with a very strong solvent (e.g., 100% methanol (B129727) or ethyl acetate) and analyze the collected fraction for your compound. If it is present, you will need to increase the polarity of your elution gradient.

  • Poor Extraction Efficiency: The initial extraction may not have efficiently recovered the compound from the plant material.

    • Solution: Ensure the plant material is finely powdered to maximize surface area. Consider using alternative extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency[11].

  • Losses during Solvent Partitioning: The compound may have partially partitioned into the aqueous layer during liquid-liquid extraction if the organic solvent was not appropriate.

    • Solution: Analyze a sample of the aqueous phase to check for the presence of your compound. If significant amounts are found, consider using a more polar organic solvent for partitioning or performing multiple extractions.

Issue 2: Poor Separation from Impurities

Question: My fractions containing this compound are contaminated with other compounds of similar polarity. How can I improve the separation?

Answer:

  • Suboptimal Mobile Phase: The chosen solvent system may not be providing adequate resolution.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). For silica gel, common systems for phthalides involve gradients of hexane (B92381) and ethyl acetate[4]. Adding a small amount of a third solvent (e.g., dichloromethane or acetone) can sometimes improve selectivity.

  • Column Overloading: Loading too much crude extract onto the column is a common cause of poor separation[9].

    • Solution: Reduce the amount of sample loaded. For flash chromatography, a general rule is to load 1-5% of the mass of the stationary phase.

  • Poorly Packed Column: Channels or cracks in the stationary phase lead to band broadening and poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry and is not allowed to run dry[12]. If using pre-packed columns, ensure they are in good condition.

  • Need for a Different Chromatographic Technique: Silica gel chromatography may not be sufficient to separate closely related isomers or analogues.

    • Solution: Use a multi-step purification strategy. After initial fractionation on silica gel, further purify the enriched fractions using preparative High-Performance Liquid Chromatography (prep-HPLC), often with a C18 (reversed-phase) column[3]. This provides a different separation mechanism and can resolve compounds that co-elute on silica.

Issue 3: Compound Appears to Change or Disappear After Isolation

Question: I have successfully isolated a pure fraction, but upon storage or solvent removal, the compound's characteristics change, or it seems to disappear. Why is this happening?

Answer:

  • Degradation upon Storage: As mentioned, phthalides can be unstable. Exposure to air (oxidation), residual acidic or basic solvents (hydrolysis), or light can cause degradation[2].

    • Solution: Store purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) and in the dark. Ensure all solvents are removed under reduced pressure at low temperatures.

  • Isomerization: Some phthalides can exist as isomers, and conversion between forms can occur.

    • Solution: Re-analyze the sample using HPLC or NMR to check for the appearance of new, related peaks. If isomerization is confirmed, you may need to adjust pH or solvent conditions to favor the desired isomer.

  • Compound is Volatile: While less likely for this specific compound, some natural products can be lost during solvent evaporation if they are semi-volatile.

    • Solution: Use a cold trap during rotary evaporation and avoid excessive heating.

Data Presentation

Disclaimer: The following tables present example data derived from the purification of related phthalides from Ligusticum chuanxiong and are intended for illustrative purposes only.

Table 1: Example Solvent Systems for Phthalide Purification

Chromatographic StageStationary PhaseMobile Phase System (Gradient)Target Compounds
Flash ChromatographySilica Gel (200-300 mesh)Hexane-Ethyl Acetate (e.g., 9:1 to 1:1)Initial fractionation of phthalides
Preparative HPLCC18 (Reversed-Phase)Acetonitrile-Water or Methanol-WaterFinal purification of specific phthalides

Table 2: Example Purification Scheme for Phthalides from L. chuanxiong

Purification StepMaterial InputKey ParametersMaterial OutputPurity (Example)Yield (Example)
Extraction 10 kg dried rhizome80% Ethanol (B145695), reflux~2 kg crude extract<1%~20% (by weight)
Solvent Partitioning 2 kg crude extractPartitioned against Ethyl Acetate~400 g EtOAc fraction5-10%~20% (from crude)
Silica Gel Column 400 g EtOAc fractionHexane-EtOAc gradient~20 g enriched fraction40-60%~5% (from EtOAc fraction)
Preparative HPLC 1 g enriched fractionC18, MeCN-H₂O gradient~50 mg pure compound>98%~5% (from enriched fraction)

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction:

    • Grind the dried rhizomes of Ligusticum chuanxiong into a fine powder.

    • Extract the powder (1 kg) with 80% aqueous ethanol (3 x 5 L) under reflux for 2 hours for each extraction.

    • Combine the extracts and concentrate under reduced pressure at <50°C to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (2 L) and partition sequentially with an equal volume of ethyl acetate (3 x 2 L).

    • Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to obtain the ethyl acetate fraction, which is enriched in phthalides[4].

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (200-300 mesh) in hexane.

    • Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • After drying, load the silica gel with the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100).

    • Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values to your target.

Protocol 2: Preparative HPLC for Final Purification
  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from impurities in the enriched fraction from the silica gel step. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

  • Method Scale-Up:

    • Scale up the analytical method to a preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions[13].

  • Purification and Fraction Collection:

    • Dissolve the enriched fraction in the mobile phase (or a compatible solvent like methanol).

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the target compound, guided by the UV detector signal.

  • Post-Purification:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • If the sample is in an aqueous solution, it may be freeze-dried (lyophilized) to obtain the final pure compound.

    • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node Start Start: Dried Plant Material (Ligusticum chuanxiong) Extraction Extraction (80% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Crude Extract Silica_Column Silica Gel Flash Chromatography Partitioning->Silica_Column Enriched Phthalide Fraction Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Silica_Column->Prep_HPLC Semi-pure Fraction Analysis Purity & Structure Confirmation (HPLC, MS, NMR) Prep_HPLC->Analysis Purified Fractions Pure_Compound Pure 6-Hydroxy-7- methoxydihydroligustilide Analysis->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

G start_node start_node decision_node decision_node solution_node solution_node Start Problem: Low Purification Yield Check_Stability Is compound stable on silica? Start->Check_Stability Check_Elution Is compound still on the column? Check_Stability->Check_Elution Yes Sol_Stability Solution: Use deactivated silica or alternative stationary phase. Check_Stability->Sol_Stability No Check_Extraction Was initial extraction efficient? Check_Elution->Check_Extraction No Sol_Elution Solution: Increase mobile phase polarity. Check_Elution->Sol_Elution Yes Sol_Extraction Solution: Optimize extraction (e.g., sonication). Check_Extraction->Sol_Extraction No Sol_Continue Continue to next troubleshooting step. Check_Extraction->Sol_Continue Yes

References

Technical Support Center: Overcoming Solubility Challenges of 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 6-Hydroxy-7-methoxydihydroligustilide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. What are the initial steps I should take?

A1: Due to its chemical structure, this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended starting point is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.[1][2]

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to overcome this:

  • Lower the Final Concentration: You may be exceeding the compound's aqueous solubility. Try working with a lower final concentration of this compound.

  • Optimize the Dilution Method: Instead of adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous buffer, try a stepwise dilution. This can sometimes prevent immediate precipitation.

  • Use a Co-solvent System: Incorporating a co-solvent in your final aqueous solution can increase the solubility of your compound.[3][4] Common co-solvents used in biological research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6]

Q3: Are there any analogs of this compound with better water solubility?

A3: Yes, structurally similar phthalides from the same plant family, such as Senkyunolide I, have been reported to have significantly better water solubility (34.3 mg/mL).[5] This suggests that minor modifications to the chemical structure can have a large impact on aqueous solubility. While this may not directly help with your current experiments, it is a valuable consideration for future studies or lead optimization. Conversely, another related compound, ligustilide, is known for its poor water solubility, similar to what is expected for this compound.[5]

Q4: What is the best way to store stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can decrease the solubility of your compound over time.[1][7] Therefore, it is crucial to use anhydrous DMSO and keep stock solution vials tightly sealed.

Troubleshooting Guides

Problem 1: Compound Fails to Dissolve in 100% DMSO
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.The compound fully dissolves, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes.Increased kinetic energy helps overcome the solid's lattice energy, leading to dissolution.[1]
Concentration Exceeds Solubility Limit in DMSO Prepare a more dilute stock solution (e.g., try 5 mM if 10 mM is problematic).The compound dissolves completely at a lower concentration.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.The compound dissolves in the fresh, water-free DMSO.[1]
Problem 2: Precipitation in Aqueous Media After Dilution from DMSO Stock
Possible Cause Troubleshooting Step Expected Outcome
Aqueous Solubility Exceeded Reduce the final concentration of the compound in the aqueous medium.The solution remains clear with no visible precipitate.
Sub-optimal Dilution Technique Perform serial dilutions in the aqueous medium instead of a single large dilution.Gradual reduction of the organic solvent concentration may prevent precipitation.
Insufficient Solubilizing Agent Incorporate a co-solvent (e.g., ethanol, PEG 400) or a cyclodextrin (B1172386) (e.g., HP-β-CD) into the aqueous medium before adding the compound's DMSO stock.The co-solvent or cyclodextrin increases the aqueous solubility of the compound, preventing precipitation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Solution
  • Prepare the Co-solvent/Aqueous Buffer Mixture:

    • Determine the desired final concentration of the co-solvent (e.g., 1-5% ethanol).

    • Prepare the aqueous buffer (e.g., PBS, cell culture medium).

    • Add the required volume of the co-solvent to the aqueous buffer and mix thoroughly.

  • Prepare the Compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10-20 mM.

  • Dilute the Stock Solution:

    • Add the DMSO stock solution to the co-solvent/aqueous buffer mixture to achieve the final desired compound concentration.

    • Ensure the final DMSO concentration is below the tolerance level for your specific assay (typically <0.5%).

  • Vortex and Visually Inspect:

    • Vortex the final solution gently.

    • Visually inspect for any signs of precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in the desired aqueous buffer to a concentration of 10-40% (w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare the Compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the Inclusion Complex:

    • Slowly add the ethanolic solution of the compound to the stirred HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Organic Solvent and Filter:

    • If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Compound Concentration:

    • Use a suitable analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.

Visual Guides

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_final Final Solution start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute check Check for Precipitation dilute->check precipitate Precipitation? check->precipitate cosolvent Add Co-solvent precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin precipitate->cyclodextrin Yes lower_conc Lower Concentration precipitate->lower_conc Yes end Clear Solution for Assay precipitate->end No cosolvent->end cyclodextrin->end lower_conc->end

Caption: General experimental workflow for solubilizing a hydrophobic compound.

decision_tree start Start: Compound is insoluble in aqueous buffer q1 Is a small amount of organic solvent acceptable? start->q1 a1_yes Use Co-solvent System (e.g., DMSO, Ethanol) q1->a1_yes Yes a1_no Use Cyclodextrin Inclusion Complex q1->a1_no No q2 Does it precipitate upon dilution? a1_yes->q2 q3 Is the resulting concentration sufficient? a1_no->q3 a2_yes Increase co-solvent % or use a stronger co-solvent q2->a2_yes Yes a2_no Solution is ready q2->a2_no No a3_no Optimize cyclodextrin type and concentration q3->a3_no No a3_yes Solution is ready q3->a3_yes Yes

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing HPLC Separation of 6-Hydroxy-7-methoxydihydroligustilide and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Hydroxy-7-methoxydihydroligustilide and its isomers. Due to the limited availability of published methods specifically for this compound, the following guidance is based on established principles for the separation of structurally related ligustilide (B1675387) derivatives found in plants like Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges stem from the structural similarity of the isomers, which often results in very close elution times (co-elution) and poor resolution. These compounds may be positional isomers, stereoisomers (enantiomers or diastereomers), or geometric isomers, each requiring a tailored separation strategy. Additionally, some ligustilide derivatives are known to be unstable, potentially degrading or isomerizing during extraction and analysis.[1][2]

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most common starting point for the separation of ligustilide derivatives.[3][4] However, for isomers that are difficult to resolve, other stationary phases may offer better selectivity. Phenyl-Hexyl columns can provide alternative selectivity through pi-pi interactions. For potential stereoisomers, a chiral stationary phase (CSP) would be necessary.

Q3: What mobile phase composition should I start with?

A3: A common mobile phase for separating ligustilide-related compounds is a gradient of acetonitrile (B52724) or methanol (B129727) with water.[1][4][5] Often, an acid modifier like 0.1% formic acid or acetic acid is added to the aqueous phase to improve peak shape and reproducibility by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

Q4: How can I confirm the identity of the separated isomers?

A4: Peak identification can be challenging. While retention time is a primary indicator, it is not definitive. The use of a high-resolution mass spectrometer (LC-MS) is highly recommended to confirm the identity of each isomer by its mass-to-charge ratio and fragmentation pattern.[1][5] If reference standards are available, they should be used for confirmation.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows a single broad peak or multiple overlapping peaks for the isomers. How can I improve the separation?

Answer: Poor resolution is the most common issue. Here is a systematic approach to troubleshoot this problem:

  • Optimize the Mobile Phase Gradient: If you are using an isocratic method, switch to a gradient elution. If you are already using a gradient, make it shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the separation of closely eluting peaks.

  • Change the Organic Solvent: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.

  • Adjust the Mobile Phase pH: If your isomers have ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer or acid can change their retention behavior and improve separation.

  • Modify the Column Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and peak widths. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the selectivity is reduced. A systematic study of temperature effects is recommended.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. Consider a Phenyl-Hexyl column for alternative selectivity or a column with a different particle size (e.g., switching from 5 µm to 3.5 µm or sub-2 µm for higher efficiency). For stereoisomers, a chiral column is required.

Problem 2: Peak Tailing

Question: My peaks are asymmetrical with a pronounced tailing factor. What is causing this and how can I fix it?

Answer: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on your analytes.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Using a modern, end-capped column with minimal residual silanols is also recommended.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, a new column may be needed. Using a guard column can help protect the analytical column.

Problem 3: Shifting Retention Times

Question: The retention times for my peaks are not consistent between injections. What could be the issue?

Answer: Unstable retention times compromise the reliability of your method. Common causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure the mobile phase is thoroughly mixed and degassed.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Representative HPLC Method for Separation of Ligustilide Derivatives

This protocol is a starting point and will likely require optimization for the specific isomers of this compound.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material (e.g., from Angelica sinensis).

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-90% B; 30-35 min, 90-30% B; 35-40 min, 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector at 280 nm and 320 nm

Data Presentation

Table 1: Comparison of HPLC Columns for Isomer Separation
Column TypeStationary Phase ChemistryParticle Size (µm)Potential Advantage for Isomer Separation
Standard C18Octadecylsilane5Good general-purpose hydrophobicity.
Phenyl-HexylPhenyl-Hexyl3.5Offers alternative selectivity through pi-pi interactions, beneficial for aromatic isomers.
Chiral Columne.g., Amylose or Cellulose derivatives5Necessary for the separation of enantiomers.
UHPLC C18Octadecylsilane< 2Provides higher efficiency and resolution, but requires a UHPLC system.
Table 2: Effect of Mobile Phase Modifier on Peak Shape
Mobile Phase ModifierConcentrationObserved Effect on Peak Shape
None-Potential for peak tailing due to silanol interactions.
Formic Acid0.1%Generally improves peak symmetry for acidic and neutral compounds.
Acetic Acid0.1%Similar to formic acid, can improve peak shape.
Trifluoroacetic Acid (TFA)0.05% - 0.1%Very effective at reducing peak tailing but can suppress MS signal if used.

Visualizations

HPLC_Method_Development cluster_0 Initial Conditions cluster_1 Optimization Cycle cluster_2 Advanced Optimization cluster_3 Final Method start Select C18 Column ACN/H2O + 0.1% FA Gradient Elution eval Evaluate Resolution (Rs < 1.5?) start->eval opt_grad Optimize Gradient (Shallower Slope) eval->opt_grad No end Optimized Separation (Rs >= 1.5) eval->end Yes opt_grad->eval opt_solv Change Solvent (Try Methanol) opt_grad->opt_solv opt_solv->eval opt_temp Adjust Temperature opt_solv->opt_temp opt_temp->eval change_col Change Column (e.g., Phenyl-Hexyl) opt_temp->change_col Still Poor Resolution change_col->eval chiral_col Consider Chiral Column (for stereoisomers) change_col->chiral_col chiral_col->eval

Caption: Workflow for HPLC Method Development for Isomer Separation.

Troubleshooting_Tree cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions cluster_3 Advanced Solution problem Poor Peak Resolution check_gradient Is gradient shallow enough? problem->check_gradient check_solvent Have you tried an alternative organic solvent? check_gradient->check_solvent Yes action_gradient Decrease gradient slope check_gradient->action_gradient No check_temp Is temperature optimized? check_solvent->check_temp Yes action_solvent Switch Acetonitrile to Methanol (or vice versa) check_solvent->action_solvent No action_temp Systematically vary temperature (e.g., 25, 30, 35 °C) check_temp->action_temp No action_column Change column stationary phase (e.g., to Phenyl-Hexyl or Chiral) check_temp->action_column Yes action_gradient->problem Re-evaluate action_solvent->problem Re-evaluate action_temp->problem Re-evaluate

References

troubleshooting low bioactivity of 6-Hydroxy-7-methoxydihydroligustilide in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with 6-Hydroxy-7-methoxydihydroligustilide in in vitro assays. Given the limited specific data on this compound, this guide draws upon information from the broader family of ligustilide (B1675387) derivatives and general principles of natural product screening.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

While specific data for this compound is limited, its parent compound, ligustilide, and related derivatives from plants like Angelica sinensis are known to possess several pharmacological properties. These primarily include anti-inflammatory and neuroprotective effects. Therefore, it is reasonable to hypothesize that this compound may exhibit similar activities.

Q2: I am not observing any significant activity in my cell-based assay. What are the common initial troubleshooting steps?

Low bioactivity in in vitro assays, especially with natural products, can stem from several factors. Initial steps should focus on ensuring the compound's integrity and proper assay conditions. This includes verifying the compound's purity, assessing its solubility in the culture medium, and confirming the health and responsiveness of the cell line being used. It is also crucial to rule out any interference of the compound with the assay's detection method.

Q3: How can I improve the solubility of this compound in my cell culture medium?

Poor aqueous solubility is a common challenge with lipophilic natural products. To improve solubility, consider the following:

  • Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%).

  • Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent to minimize the volume added to the aqueous medium.

  • Sonication/Vortexing: Gentle sonication or vortexing of the stock solution can aid dissolution.

  • Filtration: After attempting to dissolve the compound, microfiltration can remove undissolved particulates, though this may also remove some of the active compound if not fully dissolved.

Troubleshooting Guide: Low Bioactivity

This guide addresses specific issues that may lead to unexpectedly low bioactivity of this compound in your in vitro experiments.

Issue 1: Compound-Related Problems
Potential Cause Troubleshooting Steps
Purity and Integrity Verify the purity of your compound batch using analytical techniques like HPLC or NMR. Ensure proper storage conditions (e.g., protected from light and moisture) to prevent degradation.
Solubility Issues Visually inspect the culture wells for any precipitate after adding the compound. If precipitation is observed, refer to the solubility enhancement tips in the FAQ section. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
Inappropriate Concentration Range The effective concentration may be higher or lower than anticipated. Perform a broad dose-response study to identify the optimal concentration range for your specific assay and cell line.
Issue 2: Assay-Related Problems
Potential Cause Troubleshooting Steps
Cell Line Selection The chosen cell line may not express the target receptor or pathway that this compound interacts with. Research the literature for cell lines that have been successfully used to study the bioactivity of ligustilide or similar compounds.
Assay Interference Natural products can interfere with assay readouts. For colorimetric assays (e.g., MTT), the compound's color may affect absorbance readings. For fluorescent assays, the compound itself might be fluorescent. Always include a "compound-only" control (without cells) to assess for such interference.[1]
Suboptimal Assay Conditions Review and optimize key assay parameters such as incubation time, cell seeding density, and reagent concentrations. The kinetics of the compound's action may require longer or shorter incubation periods than initially tested.
Cell Health and Viability Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can alter cell characteristics and responsiveness.[2][3]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Protocol 2: In Vitro Neuroprotection Assay in Neuronal Cells

This protocol evaluates the potential neuroprotective effects of this compound against oxidative stress-induced cell death in SH-SY5Y human neuroblastoma cells using the MTT assay.[4]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce neurotoxicity by exposing the cells to H₂O₂ (e.g., 100 µM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Troubleshooting Workflow for Low Bioactivity

TroubleshootingWorkflow start Low or No Bioactivity Observed compound_check Compound-Related Issues start->compound_check assay_check Assay-Related Issues start->assay_check solubility Check Solubility (Precipitation in media?) compound_check->solubility No interference Check for Assay Interference (Compound-only control) assay_check->interference No purity Verify Purity & Stability solubility->purity No concentration Optimize Concentration Range purity->concentration No end Bioactivity Detected concentration->end cell_line Validate Cell Line Suitability interference->cell_line No conditions Optimize Assay Conditions (Incubation time, etc.) cell_line->conditions No positive_control Check Positive Control Activity conditions->positive_control No positive_control->end

Caption: A flowchart to guide researchers through troubleshooting steps for low bioactivity.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of ligustilide, this compound may inhibit inflammatory responses by modulating the NF-κB and MAPK signaling pathways.[5]

AntiInflammatoryPathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB inhibits phosphorylation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription Compound 6-Hydroxy-7-methoxy- dihydroligustilide Compound->MAPK Compound->IKK

Caption: Hypothesized anti-inflammatory mechanism via MAPK and NF-κB pathways.

Experimental Workflow for Neuroprotection Assay

NeuroprotectionWorkflow cluster_workflow Neuroprotection Assay Workflow step1 1. Seed SH-SY5Y cells in 96-well plate step2 2. Pre-treat with 6-Hydroxy-7-methoxy- dihydroligustilide (24h) step1->step2 step3 3. Induce oxidative stress with H₂O₂ (24h) step2->step3 step4 4. Add MTT reagent (4h incubation) step3->step4 step5 5. Solubilize formazan with DMSO step4->step5 step6 6. Measure absorbance at 570 nm step5->step6 step7 7. Calculate cell viability step6->step7

Caption: Step-by-step workflow for the in vitro neuroprotection assay.

References

minimizing degradation of 6-Hydroxy-7-methoxydihydroligustilide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 6-Hydroxy-7-methoxydihydroligustilide during extraction.

Disclaimer: Limited direct research exists on the stability of this compound. Much of the guidance provided is extrapolated from studies on the closely related and extensively studied compound, Z-ligustilide, which shares the same core phthalide (B148349) structure and is known for its instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: Based on data from the analogous compound Z-ligustilide, the primary factors causing degradation are exposure to light, elevated temperatures, non-neutral pH, and the presence of oxygen.[1][2][3] Oxidation, hydrolysis, and isomerization are the main degradation reactions.[4]

Q2: I'm observing a significant loss of my target compound in the crude extract. What could be the issue?

A2: Significant loss is likely due to degradation during the extraction process. Key areas to investigate are:

  • Extraction Temperature: High temperatures can accelerate degradation.

  • Light Exposure: Direct sunlight or even ambient laboratory light can cause significant degradation.[1]

  • Solvent Choice: The type of solvent can influence stability. For instance, Z-ligustilide is more stable in less polar solvents like cyclohexane (B81311) and chloroform (B151607) compared to being exposed to air.

  • Oxygen Exposure: The presence of oxygen can lead to oxidative degradation.

Q3: Can I use a standard Soxhlet extraction method?

A3: While a common technique, standard Soxhlet extraction may not be ideal due to the prolonged exposure to elevated temperatures, which can lead to significant degradation of thermolabile compounds like this compound.

Q4: What are the recommended extraction techniques to minimize degradation?

A4: Advanced extraction techniques that operate at lower temperatures and offer shorter extraction times are recommended. These include:

  • Supercritical Fluid Extraction (SFE): Utilizes carbon dioxide in its supercritical state, allowing for extraction at relatively low temperatures and in an oxygen-free environment.[1]

  • Microwave-Assisted Extraction (MAE): Can significantly reduce extraction time, thereby minimizing the exposure of the compound to degradative conditions.

  • Ultrasonic-Assisted Extraction (UAE): Employs ultrasonic waves to enhance extraction efficiency at lower temperatures.

Q5: How should I store my extracts to prevent post-extraction degradation?

A5: Extracts should be stored at low temperatures (ideally -20°C or below), in amber-colored vials to protect from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound High extraction temperature.Optimize the extraction method to use lower temperatures. Consider SFE or UAE. For solvent extraction, use the lowest possible temperature that provides reasonable efficiency.
Prolonged exposure to light.Conduct all extraction and processing steps in a dark room or with vessels wrapped in aluminum foil. Use amber glassware for storage.[1]
Presence of oxygen.Degas solvents before use. Purge extraction vessels with an inert gas like nitrogen or argon.
Appearance of unknown peaks in chromatogram Degradation of the target compound.Compare the chromatogram with a freshly prepared standard solution. The new peaks are likely degradation products. Implement the solutions for low yield to minimize their formation. Known degradation products of the related Z-ligustilide include dimers and oxidation products.[1][4]
Inconsistent results between batches Variability in extraction conditions.Standardize all extraction parameters, including temperature, time, solvent-to-solid ratio, and light exposure.
Degradation during storage.Ensure consistent and appropriate storage conditions for all extracts as described in FAQ 5.

Quantitative Data on Degradation

The following table summarizes the degradation of Z-ligustilide, a closely related compound, under different light conditions. This data highlights the critical importance of protecting the compound from light.

Compound Condition Time Degradation (%)
Purified Z-ligustilideExposed to ambient daylight15 days~100%[1]
Purified Z-ligustilideKept in the dark15 daysMinimal degradation[1]
Purified Z-ligustilideContinuously exposed to UV light (260 nm)6 daysSignificant degradation, similar to daylight exposure[1]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) for Minimizing Degradation

This protocol is a general guideline for extracting this compound while minimizing degradation.

1. Sample Preparation:

  • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
  • Thoroughly dry the powdered material to remove moisture, which can affect extraction efficiency.

2. SFE System Setup:

  • Load the ground plant material into the extraction vessel.
  • Set the extraction temperature to a low value (e.g., 40-50°C) to minimize thermal degradation.
  • Set the extraction pressure (e.g., 20-30 MPa).
  • Set the CO₂ flow rate (e.g., 2-4 L/min).

3. Extraction:

  • Pump supercritical CO₂ through the extraction vessel for a defined period (e.g., 1-2 hours).
  • Collect the extract in a collection vessel at a lower pressure and temperature, allowing the CO₂ to return to a gaseous state and leave the extract behind.

4. Post-Extraction Handling:

  • Immediately protect the collected extract from light.
  • Store the extract under an inert atmosphere at -20°C or below.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Degradation-Minimizing Extraction cluster_post_extraction Post-Extraction Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding dried_powder Dried Powder grinding->dried_powder extraction Extraction (e.g., SFE at low temp, in dark) dried_powder->extraction crude_extract Crude Extract extraction->crude_extract storage Storage (-20°C, inert atm, dark) crude_extract->storage analysis Analysis (e.g., HPLC) crude_extract->analysis

Caption: Experimental workflow for minimizing degradation during extraction.

Degradation_Pathway cluster_degradation Degradation Products parent This compound oxidation Oxidation Products parent->oxidation Oxygen, Light, Heat hydrolysis Hydrolysis Products parent->hydrolysis Acid/Base isomerization Isomerization Products parent->isomerization Light, Heat

Caption: Hypothetical degradation pathways for this compound.

References

Refining 6-Hydroxy-7-methoxydihydroligustilide Administration Protocols for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the administration of 6-Hydroxy-7-methoxydihydroligustilide (6-H-7-MDL) in animal studies. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its hydrophobic nature suggests poor solubility in aqueous solutions, a critical consideration for in vivo administration.

Q2: What are suitable vehicles for administering 6-H-7-MDL in animal studies?

A2: Given its solubility profile, aqueous vehicles are generally not suitable for 6-H-7-MDL without a solubilizing agent. A common vehicle for hydrophobic compounds in animal research consists of a mixture of sterile water with solubilizing agents like Tween 80 and a co-solvent such as propylene (B89431) glycol.[2] For instance, a vehicle of 5% Tween 80 and 5% propylene glycol in sterile water has been successfully used for other complex organic molecules.[2]

Q3: Are there established dosages for 6-H-7-MDL in animal studies?

A3: Currently, there is a lack of publicly available, standardized dosage information specifically for 6-H-7-MDL in various animal models. Researchers should conduct dose-ranging studies to determine the optimal and non-toxic dose for their specific experimental model and intended biological effect.

Q4: How should 6-H-7-MDL solutions be prepared and stored?

A4: For optimal stability, it is recommended to prepare solutions on the day of use.[1] If stock solutions are necessary, they can be prepared in a suitable solvent like DMSO and stored in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour.[1] When handling the compound, gently shake the vial to ensure any material that may have adhered to the cap or neck is at the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM can help collect the liquid at the bottom of the vial.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of 6-H-7-MDL in the vehicle upon storage or during administration. The compound has low aqueous solubility and the vehicle may not be able to maintain it in solution.1. Increase the concentration of the solubilizing agent (e.g., Tween 80).2. Gently warm the solution before administration.3. Prepare fresh solutions immediately before each use.4. Consider alternative administration routes that may be more amenable to the formulation (e.g., intraperitoneal instead of intravenous if solubility is a major issue).
Inconsistent or unexpected results between experimental animals. This could be due to improper dosing, variability in animal metabolism, or instability of the compound in the formulation.1. Ensure accurate and consistent dosing for each animal.2. Check for any signs of precipitation in the dosing solution.3. Consider potential sex differences in pharmacokinetics, as this has been observed with other compounds.[3]4. Analyze the stability of the compound in the chosen vehicle over the duration of the experiment.
Adverse reactions in animals post-administration (e.g., irritation at the injection site). The vehicle or the compound itself may be causing local toxicity.1. Reduce the concentration of the organic solvent or solubilizing agent if possible.2. Ensure the pH and osmolality of the final formulation are physiologically compatible.[4]3. Consider a different, less irritating administration route.4. Observe animals closely for any signs of distress and consult with veterinary staff.

Experimental Protocols

Proposed Protocol for Intraperitoneal (IP) Administration of 6-H-7-MDL in Rodents

This protocol is a suggested starting point and should be optimized for specific experimental needs.

Materials:

  • This compound

  • Tween 80

  • Propylene glycol

  • Sterile water for injection

  • Sterile vials

  • Syringes and needles appropriate for the animal size

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing 5% Tween 80 and 5% propylene glycol in sterile water. For example, to make 10 mL of vehicle, add 0.5 mL of Tween 80 and 0.5 mL of propylene glycol to 9 mL of sterile water.

  • Solution Preparation:

    • Weigh the required amount of 6-H-7-MDL.

    • Dissolve the compound first in the propylene glycol component of the vehicle.

    • Gradually add the Tween 80 and then the sterile water while vortexing to ensure a homogenous solution.

  • Administration:

    • Administer the solution via intraperitoneal injection at the desired dose.

    • The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).

  • Observation: Monitor the animals for any adverse effects post-injection.

Visualizing Experimental Workflow and Potential Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for in vivo administration and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration a Weigh 6-H-7-MDL c Dissolve 6-H-7-MDL in Vehicle a->c b Prepare Vehicle (e.g., 5% Tween 80, 5% Propylene Glycol) b->c d Dose Calculation c->d e Animal Dosing (e.g., IP Injection) d->e f Observation & Monitoring e->f g Sample Collection (Blood, Tissue) f->g h Data Analysis g->h

Caption: Experimental workflow for 6-H-7-MDL administration in animal studies.

signaling_pathway 6-H-7-MDL 6-H-7-MDL Receptor Receptor 6-H-7-MDL->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect

Caption: A hypothetical signaling pathway for 6-H-7-MDL's mechanism of action.

References

Technical Support Center: Enhancing the Bioavailability of 6-Hydroxy-7-methoxydihydroligustilide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of 6-Hydroxy-7-methoxydihydroligustilide.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

The primary challenges stem from its physicochemical properties, which are presumed to be similar to its parent compound, ligustilide (B1675387). These include:

  • Poor Aqueous Solubility: Ligustilide is practically insoluble in water, which is a major rate-limiting step for its dissolution and subsequent absorption in the gastrointestinal (GI) tract.[1]

  • Gastrointestinal Instability: Phthalide lactones, the chemical class of this compound, can be susceptible to hydrolysis in the acidic and enzymatic environment of the GI tract.

  • First-Pass Metabolism: Like many natural products, it is likely to undergo significant metabolism in the liver before reaching systemic circulation, which reduces its bioavailability. Studies on the related compound senkyunolide A indicate that hepatic first-pass metabolism accounts for a significant loss of the administered dose.[2]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Based on successful approaches for structurally similar, poorly soluble herbal compounds, the following strategies are recommended:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[3][4] This enhances the solubilization and absorption of lipophilic drugs.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and stability. A study on ligustilide showed that complexation with hydroxypropyl-β-cyclodextrin increased its absolute bioavailability in rats from 7.5% to 35.9%.[5]

  • Nanoparticle-based Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution rates. This can include nanocrystals and solid lipid nanoparticles (SLNs).

Q3: How do I select appropriate excipients for a SEDDS formulation?

Excipient selection is critical and should be based on the following:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components that can effectively dissolve the compound.

  • Emulsification Efficiency: The chosen surfactant and co-surfactant should efficiently emulsify the oil phase in simulated gastric and intestinal fluids.

  • Regulatory Acceptance: Prioritize excipients with a good safety profile and regulatory acceptance for oral administration.

Q4: What analytical methods are suitable for quantifying this compound in biological matrices?

II. Troubleshooting Guides

Low In Vitro Drug Release
Potential Cause Troubleshooting Steps
Poor emulsification of SEDDS formulation. - Increase the concentration of the surfactant or co-surfactant. - Screen for a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) value. - Optimize the oil-to-surfactant/co-surfactant ratio by constructing a pseudo-ternary phase diagram.
Precipitation of the drug in the dissolution medium. - Ensure sink conditions are maintained in the dissolution medium. For lipophilic drugs, this may require the addition of a small percentage of a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate) to the medium. - For cyclodextrin (B1172386) complexes, ensure the complex is stable in the dissolution medium.
Inadequate dissolution of solid formulations (e.g., solid dispersions, nanoparticles). - Further reduce the particle size of the formulation. - Increase the proportion of the hydrophilic carrier in solid dispersions. - Evaluate the crystallinity of the drug in the formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD); an amorphous state is generally preferred for higher dissolution.
High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent formulation performance in vivo. - For SEDDS, assess the globule size and zeta potential of the emulsion formed in simulated GI fluids to ensure uniformity. - Evaluate the stability of the formulation under different pH conditions simulating the stomach and intestine.
Food effects influencing absorption. - Standardize the feeding schedule of the experimental animals. Conduct studies in both fasted and fed states to characterize any food effects.
Issues with the analytical method. - Re-validate the analytical method for precision, accuracy, and stability in the biological matrix. - Ensure consistent sample collection and processing procedures to avoid degradation of the analyte.
Genetic polymorphism in metabolic enzymes in the animal model. - Use a well-characterized and genetically homogenous animal strain. - Increase the number of animals per group to improve statistical power.

III. Data Presentation

Table 1: Comparative Oral Bioavailability of Ligustilide and Senkyunolide A in Different Formulations

CompoundFormulationAnimal ModelAbsolute Bioavailability (%)Reference
Senkyunolide ASolutionRat~8%[2]
Z-LigustilideSolutionRat7.5%[5]
Z-LigustilideHydroxypropyl-β-cyclodextrin Inclusion ComplexRat35.9%[5]

Table 2: Solubility of Ligustilide in Common Solvents

SolventSolubilityReference
WaterInsoluble[1]
DMSO≥16.45 mg/mL[1]
Ethanol≥42 mg/mL[1]

IV. Experimental Protocols

Protocol 1: Development of a SEDDS Formulation
  • Screening of Excipients:

    • Determine the solubility of this compound in a range of oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of the compound to 2 mL of each excipient in a sealed vial.

    • Shake the vials in a mechanical shaker at 25°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated HPLC method.

  • Construction of Pseudo-ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent with the highest solubility for the compound.

    • Prepare mixtures of the surfactant and co-solvent (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a specific amount of water and vortex to observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the accurately weighed this compound in the oil phase.

    • Add the surfactant and co-solvent to the oily mixture and vortex until a clear solution is obtained.

Protocol 2: In Vitro Drug Release Testing of SEDDS
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.

    • Place the capsule in the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the samples for drug content using a validated HPLC method.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) phase_diagram Pseudo-ternary Phase Diagram excipient_screening->phase_diagram formulation_prep Preparation of Drug-Loaded SEDDS phase_diagram->formulation_prep emulsification Emulsification Assessment formulation_prep->emulsification droplet_size Droplet Size & Zeta Potential Analysis emulsification->droplet_size drug_release In Vitro Drug Release emulsification->drug_release pk_study Pharmacokinetic Study (Animal Model) drug_release->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for the development and evaluation of a SEDDS formulation.

logical_relationship compound This compound poor_solubility Poor Aqueous Solubility compound->poor_solubility instability GI Instability compound->instability first_pass First-Pass Metabolism compound->first_pass low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability instability->low_bioavailability first_pass->low_bioavailability formulation Bioavailability Enhancement Strategies low_bioavailability->formulation sedds SEDDS formulation->sedds cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nanoparticles Nanoparticles formulation->nanoparticles improved_bioavailability Improved Oral Bioavailability sedds->improved_bioavailability cyclodextrin->improved_bioavailability nanoparticles->improved_bioavailability

Caption: Challenges and strategies for enhancing oral bioavailability.

References

Validation & Comparative

Comparative Analysis of Anti-Inflammatory Activity: 6-Hydroxy-7-methoxydihydroligustilide and Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the anti-inflammatory activities of 6-Hydroxy-7-methoxydihydroligustilide and ligustilide (B1675387) is not currently possible due to a lack of available scientific literature and experimental data on this compound. Extensive searches for studies investigating the anti-inflammatory properties of this compound did not yield any specific results detailing its effects on inflammatory mediators or its mechanism of action.

In contrast, the anti-inflammatory activity of ligustilide, a major phthalide (B148349) constituent of several medicinal plants in the Apiaceae family, has been more thoroughly investigated. This guide, therefore, will focus on presenting the current understanding of ligustilide's anti-inflammatory effects, supported by experimental data from published studies. This information can serve as a benchmark for future research on this compound and other related compounds.

Anti-Inflammatory Profile of Ligustilide

Ligustilide has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the suppression of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Inhibition of Inflammatory Mediators

Ligustilide has been shown to inhibit the production of several pro-inflammatory molecules, which are crucial for the initiation and progression of the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, ligustilide has been observed to dose-dependently reduce the expression and production of:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Prostaglandin E2 (PGE2): A lipid mediator that promotes inflammation, pain, and fever.

  • Pro-inflammatory Cytokines: Including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which are key signaling proteins that orchestrate the inflammatory response.

The inhibitory effects of ligustilide on these mediators are often attributed to its ability to suppress the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of Signaling Pathways

The anti-inflammatory effects of ligustilide are rooted in its ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Studies have shown that ligustilide can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.[1]

  • MAPK Pathway: The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the downstream activation of transcription factors involved in inflammation. Ligustilide has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, thus dampening the inflammatory response.[1][2][3]

Experimental Data on Ligustilide's Anti-inflammatory Activity

The following table summarizes representative quantitative data from studies on ligustilide's anti-inflammatory effects. It is important to note that experimental conditions can vary between studies.

Cell LineStimulantLigustilide ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLPS (1 µg/mL)10, 50, 100 µMNO ProductionDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPS (1 µg/mL)10, 50, 100 µMiNOS Protein ExpressionDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPS (1 µg/mL)10, 50, 100 µMCOX-2 Protein ExpressionDose-dependent inhibition[1]
BV2 Microglial CellsLPSNot specifiedTNF-α, IL-1β, IL-6 mRNADose-dependent decrease[4]
Primary MicrogliaLPSNot specifiedTNF-α, IL-1β, IL-6 ProductionDose-dependent decrease[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the anti-inflammatory activity of compounds like ligustilide.

Cell Culture and Treatment

RAW 264.7 macrophage or BV2 microglial cells are commonly used in vitro models for studying inflammation. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are typically pre-treated with various concentrations of the test compound (e.g., ligustilide) for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS.

Nitric Oxide (NO) Assay

The production of NO is often measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK pathways. Cell lysates are prepared, and proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is incubated with specific primary antibodies against the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits. The assay involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.

Visualizing Ligustilide's Mechanism of Action

The following diagrams illustrate the experimental workflow for assessing anti-inflammatory activity and the signaling pathways modulated by ligustilide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_pathway_analysis Signaling Pathway Analysis RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Ligustilide Pre-treatment with Ligustilide RAW 264.7 Cells->Pre-treatment with Ligustilide LPS Stimulation LPS Stimulation Pre-treatment with Ligustilide->LPS Stimulation NO Assay (Griess Reagent) NO Assay (Griess Reagent) LPS Stimulation->NO Assay (Griess Reagent) ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) LPS Stimulation->Western Blot (iNOS, COX-2) Western Blot (NF-kB & MAPK proteins) Western Blot (NF-kB & MAPK proteins) LPS Stimulation->Western Blot (NF-kB & MAPK proteins) signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Ligustilide Ligustilide Ligustilide->MAPKs Ligustilide->IKK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

References

Comparative Analysis of 6-Hydroxy-7-methoxydihydroligustilide and Senkyunolide A on Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of two natural phthalide (B148349) compounds, 6-Hydroxy-7-methoxydihydroligustilide and Senkyunolide A, focusing on their inhibitory effects on Cyclooxygenase-2 (COX-2). While direct enzymatic inhibition data for these specific compounds is limited, this document synthesizes available information on their likely mechanism of action and compares their potential efficacy with related compounds, supported by established experimental protocols.

Executive Summary

This compound and Senkyunolide A are phthalides found in medicinal plants of the Apiaceae family, such as Ligusticum striatum (Chuanxiong) and Angelica sinensis. Current research suggests that their primary anti-inflammatory mechanism is likely the downregulation of COX-2 protein expression, rather than direct enzymatic inhibition. This is a common mechanism for many bioactive compounds found in these plants. For comparative context, this guide includes quantitative data on the direct COX-2 inhibitory activity of other related phthalide compounds.

Data Presentation

Compound ClassSpecific Compound ExamplesSourceCOX-2 IC50 (µM)
Phthalide DimersAngesinenolides C-F and othersAngelica sinensis29.32 ± 0.07 to 137.91 ± 0.24[1]

Note: The above data is for compounds structurally related to this compound and Senkyunolide A and should be interpreted as indicative of the potential for this class of molecules to interact with the COX-2 enzyme.

Evidence suggests that the primary anti-inflammatory action of phthalides like (Z)-ligustilide, a closely related and extensively studied compound, is the suppression of COX-2 expression. One study demonstrated that (±)-(3E)-trans-6-hydroxy-7-methoxydihydroligustilide, along with other compounds from Cnidium officinale, reduced lipopolysaccharide (LPS)-induced COX-2 protein expression in a concentration-dependent manner. This indicates an effect on the signaling pathways that lead to the production of COX-2.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the general signaling pathway leading to COX-2 expression and a typical workflow for assessing COX-2 inhibition.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK_Pathway MAPK Pathway Pro-inflammatory Cytokines->MAPK_Pathway LPS LPS NF_kB_Pathway NF-κB Pathway LPS->NF_kB_Pathway Growth Factors Growth Factors Growth Factors->MAPK_Pathway COX2_Gene COX-2 Gene Transcription MAPK_Pathway->COX2_Gene NF_kB_Pathway->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Protein->Prostaglandins Inhibitors This compound Senkyunolide A Inhibitors->MAPK_Pathway Inhibitors->NF_kB_Pathway Inhibition of Expression

COX-2 expression signaling pathway and proposed points of inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compounds (this compound, Senkyunolide A, Positive Control) Start->Compound_Prep Incubation Add Test Compounds and Incubate Compound_Prep->Incubation Enzyme_Prep Prepare COX-2 Enzyme Solution Reaction_Setup Set up Reaction Wells: - Enzyme - Buffer - Heme Cofactor Enzyme_Prep->Reaction_Setup Reaction_Setup->Incubation Initiate_Reaction Add Arachidonic Acid (Substrate) Incubation->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Initiate_Reaction->Stop_Reaction Detection Quantify Prostaglandin (B15479496) Production (e.g., ELISA, LC-MS) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis End End Data_Analysis->End

General experimental workflow for in vitro COX-2 inhibition assay.

Experimental Protocols

The following is a generalized protocol for an in vitro COX-2 inhibitor screening assay based on commercially available kits and published methodologies. This protocol can be adapted to test the direct inhibitory effects of this compound and Senkyunolide A on COX-2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Senkyunolide A)

  • Positive control (e.g., Celecoxib)

  • Vehicle control (e.g., DMSO)

  • Reaction termination solution (e.g., 1 M HCl)

  • 96-well microplate

  • Detection reagents (e.g., Prostaglandin E2 ELISA kit)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compounds and positive control in assay buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare the COX-2 enzyme solution, heme, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank wells: Assay buffer.

      • Vehicle control wells: Assay buffer, COX-2 enzyme, heme, and the same volume of solvent used for the test compounds.

      • Positive control wells: Assay buffer, COX-2 enzyme, heme, and the positive control at various concentrations.

      • Test compound wells: Assay buffer, COX-2 enzyme, heme, and the test compounds at various concentrations.

    • It is recommended to perform all assays in triplicate.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a specific volume of arachidonic acid solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the reaction termination solution to each well.

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using an ELISA kit according to the manufacturer's protocol.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While direct enzymatic inhibition of COX-2 by this compound and Senkyunolide A has not been definitively quantified, the available evidence points towards an anti-inflammatory mechanism involving the downregulation of COX-2 expression. This is a significant finding, as it suggests a different therapeutic approach compared to traditional NSAIDs that directly inhibit the COX-2 enzyme. The provided experimental protocol offers a standardized method to further investigate the direct inhibitory potential of these and other novel compounds. Future research should focus on elucidating the precise molecular targets within the MAPK and NF-κB signaling pathways to fully understand the anti-inflammatory properties of these promising natural products.

References

A Comparative Analysis of the Anti-inflammatory Effects of Phthalide and Coumarin Derivatives in Macrophage and Microglial Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the in vitro anti-inflammatory properties of compounds structurally related to 6-Hydroxy-7-methoxydihydroligustilide, focusing on their efficacy and mechanisms of action in RAW 264.7 and BV2 cell lines.

Introduction

Comparative Efficacy of Related Compounds

The anti-inflammatory potential of several compounds with structural similarities or from the same plant sources as this compound has been evaluated. The following tables summarize the quantitative data on their ability to inhibit key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Notes
6,3´,4´-TrihydroxyflavoneRAW 264.7 (2D)22.1[1][2]Dose-dependent inhibition.
6,3´,4´-TrihydroxyflavoneRAW 264.7 (3D)35.6[1][2]Less bioactive in 3D model.
7,3´,4´-TrihydroxyflavoneRAW 264.7 (2D)26.7[1][2]Dose-dependent inhibition.
7,3´,4´-TrihydroxyflavoneRAW 264.7 (3D)48.6[1][2]Less bioactive in 3D model.

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes

CompoundCell LineTargetEffect
6,3´,4´-TrihydroxyflavoneRAW 264.7IL-1β, IL-6Significant downregulation of mRNA levels[2].
7,3´,4´-TrihydroxyflavoneRAW 264.7IL-1β, IL-6Significant downregulation of mRNA levels[2].
6', 7'-dihydroxybergamottinRAW 264.7NO, PGE2, iNOS, COX-2, TNF-α, IL-6Dose-dependent inhibition[3].
4-hydroxy-7-methoxycoumarin (B561722)RAW 264.7NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6Significant reduction in production and expression[4].
3,7-dimethyl-1,8-hydroxy-6-methoxyisochromanRAW 264.7 & BV2NO, PGE2, iNOS, COX-2, IL-1β, IL-6Suppression of production and mRNA expression[5].
Senkyunolide HBV2 microgliaTNF-α, IL-1β, ROSReduces inflammatory and oxidative stress responses[6].
7,3',4'-TrihydroxyisoflavoneBV2 microgliaNO, iNOS, COX-2, IL-6, ROSSignificantly suppressed production and generation[7].

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several of the analyzed compounds have been shown to interfere with this process. For instance, 4-hydroxy-7-methoxycoumarin was found to downregulate NF-κB activation by suppressing the degradation of IκBα in macrophages[4]. Similarly, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman was shown to suppress the NF-κB pathway[5].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription Compound Anti-inflammatory Compound Compound->MAPKs Inhibition of Phosphorylation Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (RAW 264.7 or BV2) Compound_Treatment Pre-treatment with Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay Griess Assay (NO) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot qPCR qRT-PCR (mRNA Expression) Cell_Lysis->qPCR

References

Comparative Analysis of 6-Hydroxy-7-methoxydihydroligustilide and Alternatives in Modulating Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response effects of compounds derived from Angelica species, alongside established anti-inflammatory drugs, on the production of key pro-inflammatory cytokines. Due to the limited availability of direct dose-response data for 6-Hydroxy-7-methoxydihydroligustilide, this guide utilizes data from related bioactive compounds found in the same plant genus, namely Z-ligustilide and Senkyunolide H, to provide valuable insights for researchers. These compounds are compared against the well-characterized anti-inflammatory agents, Dexamethasone (B1670325) and Ibuprofen.

Dose-Response Comparison

The following table summarizes the dose-dependent effects of Z-ligustilide, Senkyunolide H, Dexamethasone, and Ibuprofen on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cellular models of inflammation. This allows for a direct comparison of their potency and efficacy.

CompoundCell TypeStimulantCytokineConcentration RangeEffect
Z-ligustilide RAW264.7 MacrophagesLPS (1 µg/mL)TNF-α10, 50, 100 µMDose-dependent inhibition of protein and mRNA levels.[1][2]
RAW264.7 MacrophagesLPS (1 µg/mL)IL-610, 50, 100 µMDose-dependent inhibition of mRNA levels.
RAW264.7 MacrophagesLPS (1 µg/mL)IL-1β10, 50, 100 µMDose-dependent inhibition of mRNA levels.
Senkyunolide H BV2 MicrogliaLPSIL-6VariousDose-dependent decrease in mRNA and protein expression.[3][4]
BV2 MicrogliaLPSIL-1βVariousDose-dependent decrease in mRNA and protein expression.[3][4]
Dexamethasone Human Mononuclear CellsLPSTNF-α10⁻⁸ to 10⁻⁵ MDose-dependent inhibition.[5][6]
Human Mononuclear CellsLPSIL-610⁻⁸ to 10⁻⁵ MDose-dependent inhibition.[5][6]
Human Mononuclear CellsLPSIL-1β10⁻⁸ to 10⁻⁵ MDose-dependent inhibition.[5][6]
Ibuprofen Human Whole BloodLPSTNF-αNot specifiedPotentiation of production.[7]
Human Whole BloodLPSIL-6Not specifiedPotentiation of production.[7]
Human ChondrocytesTNF-αIL-6Not specifiedSignificant decrease in TNF-α induced levels.[8]

Experimental Protocols

A standardized experimental workflow is crucial for the reproducible assessment of anti-inflammatory compounds. Below is a typical protocol for inducing and measuring pro-inflammatory cytokine production in macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Assay

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed RAW264.7 Macrophages cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence pre_treatment Pre-treat with Test Compound (e.g., Z-ligustilide, Dexamethasone) cell_adherence->pre_treatment stimulation Stimulate with LPS (1 µg/mL) pre_treatment->stimulation incubation Incubate (e.g., 24h) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Quantify Cytokines (TNF-α, IL-6, IL-1β) via ELISA supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis

Caption: A typical workflow for assessing the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.

Detailed Methodologies

1. Cell Culture and Seeding:

  • Murine macrophage cell lines (e.g., RAW264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into multi-well plates at a predetermined density (e.g., 5 x 10⁵ cells/well in a 24-well plate) and allowed to adhere overnight.

2. Compound Treatment and Inflammatory Challenge:

  • Adherent cells are pre-treated with various concentrations of the test compound (e.g., Z-ligustilide, Senkyunolide H, Dexamethasone, Ibuprofen) for a specified period (e.g., 1-2 hours).

  • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.[1][2] A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

3. Cytokine Quantification using ELISA (Enzyme-Linked Immunosorbent Assay):

  • After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[9][10][11][12]

  • The general principle of a sandwich ELISA involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The enzymatic reaction produces a color change proportional to the amount of cytokine present.

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli like LPS and lead to the transcription of pro-inflammatory cytokine genes.

NF-κB Signaling Pathway

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Gene Pro-inflammatory Cytokine Genes Cytokines TNF-α, IL-6, IL-1β Cytokine_Gene->Cytokines transcription Z_ligustilide Z-ligustilide Z_ligustilide->IKK inhibits

Caption: The NF-κB signaling pathway is a key regulator of inflammation. Z-ligustilide has been shown to inhibit this pathway.[1][2]

MAPK Signaling Pathway

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Cytokine_Gene Pro-inflammatory Cytokine Genes Cytokines TNF-α, IL-6, IL-1β Cytokine_Gene->Cytokines transcription Z_ligustilide Z-ligustilide Z_ligustilide->MAPK inhibits phosphorylation

Caption: The MAPK signaling cascade is another critical pathway in the inflammatory response. Z-ligustilide can suppress the phosphorylation of key MAPK proteins.[2]

Conclusion

This guide provides a comparative framework for evaluating the anti-inflammatory potential of compounds from Angelica species against established drugs. While direct data on this compound is needed, the information on related compounds like Z-ligustilide and Senkyunolide H suggests that this class of molecules holds promise as modulators of pro-inflammatory cytokine production. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to conduct further investigations in this area. Future studies should focus on generating specific dose-response data for this compound to ascertain its therapeutic potential.

References

Confirming the Molecular Target of 6-Hydroxy-7-methoxydihydroligustilide: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of binding assays to elucidate the molecular target of 6-Hydroxy-7-methoxydihydroligustilide, a natural product with therapeutic potential. While direct binding data for this specific compound is limited, evidence points towards two primary molecular targets based on the activity of its parent compound, ligustilide (B1675387), and related derivatives: the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and the 5-Hydroxytryptamine 7 (5-HT7) receptor.

This document outlines the experimental methodologies for assessing the binding and activity of compounds at these targets, presents comparative data for known ligands, and offers a framework for the definitive identification of the molecular target of this compound.

Comparative Binding Affinity Data

A crucial step in target validation is to quantify the binding affinity of the compound of interest and compare it with established ligands for the putative target. The following tables summarize the binding and functional data for ligustilide and a selection of alternative ligands for the TRPA1 channel and the 5-HT7 receptor.

Table 1: Comparative Activity of Ligands Targeting the TRPA1 Channel

CompoundTypeAssay MethodSpeciesPotency (EC₅₀/IC₅₀)
(Z)-Ligustilide AgonistCalcium InfluxHumanPotent activator (qualitative)
Ferulic AcidInhibitorCalcium InfluxHumanIC₅₀: 3.42 ± 1.04 μM[1]
Cannabidiol (CBD)AgonistNot SpecifiedHumanNot Specified
THCAgonistNot SpecifiedHumanNot Specified
HC-030031AntagonistNot SpecifiedHuman-

Table 2: Comparative Binding Affinities of Ligands Targeting the 5-HT7 Receptor

CompoundTypeAssay MethodSpeciesBinding Affinity (Kᵢ)Potency (IC₅₀/EC₅₀)
This compound ---Data Not Available-
SB-269970AntagonistRadioligand BindingHumanpKi: 8.3-8.9[2][3]EC₅₀: 1.25 nM[4]
LurasidoneAntagonistRadioligand BindingHuman0.495 nM[5][6]-
VortioxetineAntagonistRadioligand BindingHuman120 - 450 nM[7]-
AS-19AgonistRadioligand BindingHuman0.6 nMIC₅₀: 0.83 nM[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable binding assay results. Below are representative protocols for a TRPA1 functional assay and a 5-HT7 receptor binding assay.

Protocol 1: TRPA1 Activation Assessment via Calcium Imaging Assay

This protocol describes a cell-based functional assay to measure the activation of TRPA1 channels by monitoring intracellular calcium influx.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.

  • Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS or Tyrode's solution).

  • Aspirate the culture medium from the wells and wash once with the assay buffer.

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (e.g., this compound, ligustilide) and control agonists/antagonists in the assay buffer.

  • After incubation with the dye, wash the cells gently with the assay buffer to remove extracellular dye.

  • Add the compound solutions to the respective wells.

4. Signal Detection and Data Analysis:

  • Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader or a fluorescence microscope.

  • For kinetic assays, record the fluorescence signal at regular intervals.

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data and plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2: 5-HT7 Receptor Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the 5-HT7 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]SB-269970), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For determining non-specific binding, use a high concentration of a known 5-HT7 receptor ligand (e.g., unlabeled SB-269970).

  • Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow_trpa1 cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_measurement Measurement & Analysis cell_culture Culture TRPA1-HEK293 Cells seeding Seed cells in 96-well plate cell_culture->seeding dye_loading Load cells with Calcium Dye seeding->dye_loading add_compounds Add Compounds to wells dye_loading->add_compounds compound_prep Prepare Test Compounds compound_prep->add_compounds read_fluorescence Read Fluorescence add_compounds->read_fluorescence data_analysis Data Analysis (EC50/IC50) read_fluorescence->data_analysis

Caption: Workflow for TRPA1 Calcium Imaging Assay.

experimental_workflow_5ht7 cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Prepare 5-HT7 Membranes incubation Incubate Membranes, Radioligand, & Test Compound mem_prep->incubation radio_prep Prepare Radioligand radio_prep->incubation test_comp_prep Prepare Test Compound Dilutions test_comp_prep->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding & Determine Ki counting->analysis signaling_pathway_5ht7 ligand 5-HT or Agonist receptor 5-HT7 Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Transcription) pka->downstream Phosphorylates

References

Evaluating the Safety and Toxicity of 6-Hydroxy-7-methoxydihydroligustilide: A Comparative Analysis Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct toxicological data for 6-Hydroxy-7-methoxydihydroligustilide in animal models. To provide a preliminary safety assessment for researchers, scientists, and drug development professionals, this guide synthesizes the existing safety and toxicity data on structurally related compounds, specifically other phthalides and extracts from the Ligusticum genus, which are known to contain a variety of phthalide (B148349) derivatives.

Comparative Toxicity Data of Related Compounds and Extracts

The following table summarizes the available toxicity data for compounds structurally related to this compound and extracts from relevant plant species. This data provides a preliminary basis for understanding the potential toxicological profile of this compound class.

Compound/ExtractAnimal ModelStudy TypeKey Findings
Ligusticum porteri ExtractMiceAcute ToxicityIdentified as one of the more toxic extracts among several tested Mexican medicinal plants, with an LD50 between 2 and 1085 mg/kg.[1]
Ligusticum chuanxiong Essential OilAnimalsAcute ToxicityFound to be non-toxic and non-hazardous within the range of clinical use.[2]
Ligusticum striatumPregnant MiceDevelopmental ToxicityAt a high dose of 32 g/kg/day, an increased number of absorbed fetuses was observed. No impact on maternal or embryonic development was seen at 2 or 8 g/kg/day.[3]
Phthalides (general)N/AReviewRecognized as a class of bioactive natural products in edible umbelliferous plants that may be effective chemopreventive agents.[4]
Senkyunolide ARatsPharmacokineticsExhibited low oral bioavailability (approximately 8%) due to instability in the gastrointestinal tract and hepatic first-pass metabolism.[5]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key cited experiments are detailed below.

Acute Oral Toxicity Study of Ligusticum porteri Extract in Mice

The acute toxicity of a selection of Mexican medicinal plant extracts, including Ligusticum porteri, was evaluated in mice according to the Lorke procedure.[1] This method involves a two-phase process:

  • Phase 1: Three groups of three mice each are treated with geometrically spaced doses of the extract (e.g., 10, 100, and 1000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a 24-hour period.

  • Phase 2: Based on the results of the first phase, four new groups of one mouse each are administered more specific doses to pinpoint the Lethal Dose 50 (LD50), which is the dose that is lethal to 50% of the tested population.

Observations of the animals include general behavior, respiratory patterns, cardiovascular signs, motor activity, reflexes, and any signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

Visualizing the Data Landscape

The following diagrams illustrate the logical relationships between the target compound and the available data, as well as a conceptual workflow for a comprehensive toxicity assessment.

Logical_Relationship cluster_target Target Compound cluster_surrogates Surrogate Data Sources This compound This compound Phthalides Phthalides This compound->Phthalides is a Senkyunolides Senkyunolides Phthalides->Senkyunolides includes Ligusticum Extracts Ligusticum Extracts Ligusticum Extracts->Phthalides contain

Logical relationship between the target compound and available data.

Toxicity_Workflow Test Compound Test Compound Acute Toxicity Acute Toxicity Test Compound->Acute Toxicity Subchronic Toxicity Subchronic Toxicity Acute Toxicity->Subchronic Toxicity Genotoxicity Genotoxicity Subchronic Toxicity->Genotoxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Subchronic Toxicity->Reproductive & Developmental Toxicity Safety Profile Safety Profile Genotoxicity->Safety Profile Reproductive & Developmental Toxicity->Safety Profile

Conceptual workflow for a comprehensive toxicity assessment.

Conclusion and Future Directions

The current body of scientific literature lacks direct evidence to definitively evaluate the safety and toxicity profile of this compound in animal models. The information gathered from related phthalides and Ligusticum extracts provides a preliminary and indirect assessment, suggesting that while some compounds within this class may have a favorable safety profile, others, such as the crude extract of Ligusticum porteri, have demonstrated significant toxicity in acute animal studies.[1]

Therefore, it is imperative that future research efforts be directed towards a systematic evaluation of this compound. A comprehensive toxicological assessment should include, but not be limited to, acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxic and reproductive toxicity potential. Such studies are essential to establish a reliable safety profile and to inform the potential development of this compound for any therapeutic applications. Researchers are strongly advised to exercise caution and to conduct thorough, well-designed toxicological studies before proceeding with further research and development.

References

A Comparative Analysis of Natural and Synthetic Opioid Alternatives: The Case of Mitragynine and 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal area of research for scientists and drug development professionals is the comparative efficacy of naturally derived versus synthetically produced bioactive compounds. While the compound 6-Hydroxy-7-methoxydihydroligustilide, as specified in the initial query, did not yield sufficient data for a direct comparison, a robust and scientifically pertinent parallel exists in the study of mitragynine (B136389) and its metabolite, 7-hydroxymitragynine (B600473). Mitragynine is the primary alkaloid in the leaves of the Mitragyna speciosa (kratom) plant, while 7-hydroxymitragynine is a more potent metabolite that can be produced semi-synthetically. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies.

Overview of Mitragynine and 7-Hydroxymitragynine

Mitragynine is a naturally occurring indole (B1671886) alkaloid that constitutes a significant portion of the alkaloid profile in kratom leaves.[1][2] In contrast, 7-hydroxymitragynine is present in the plant in much smaller quantities, typically comprising less than 2% of the total alkaloid content.[3] Due to its low natural abundance, 7-hydroxymitragynine is often produced semi-synthetically through the oxidation of mitragynine for research and other purposes.[3]

The primary interest in these compounds lies in their interaction with opioid receptors, which are central to pain perception. Both molecules are considered atypical opioids because they primarily activate G-protein signaling pathways without significantly recruiting the β-arrestin pathway, a mechanism associated with many of the adverse effects of traditional opioids, such as respiratory depression and constipation.[4][5]

Comparative Efficacy and Potency

Experimental data consistently demonstrates that 7-hydroxymitragynine is a significantly more potent analgesic than its precursor, mitragynine. In vivo studies in animal models have been crucial in elucidating this difference.

CompoundAdministration RouteTest ModelResultReference
MitragynineOralMouseAnalgesic effect observed[4][5]
7-HydroxymitragynineOralMouseAnalgesic effect observed, similar to mitragynine administration[4][5]
Morphine-Guinea-pig ileumStandard opioid analgesic[3]
7-Hydroxymitragynine-Guinea-pig ileum13 times greater pain relief than morphine[3]

The enhanced potency of 7-hydroxymitragynine is attributed to its higher binding affinity for the μ-opioid receptor (MOR).[3]

Experimental Protocols

The following outlines a typical experimental workflow for comparing the analgesic effects of mitragynine and 7-hydroxymitragynine in a preclinical setting.

experimental_workflow cluster_preparation Compound Preparation cluster_administration Animal Model and Administration cluster_assessment Analgesic Assessment cluster_analysis Data Analysis mitragynine Mitragynine (Natural Extract or Synthetic) oral_admin Oral Gavage Administration mitragynine->oral_admin hydroxymitragynine 7-Hydroxymitragynine (Semi-Synthetic) hydroxymitragynine->oral_admin animal_model Rodent Model (e.g., Mice) animal_model->oral_admin tail_flick Tail-Flick Test oral_admin->tail_flick hot_plate Hot-Plate Test oral_admin->hot_plate data_collection Measure Latency to Response tail_flick->data_collection hot_plate->data_collection statistical_analysis Statistical Comparison (e.g., ANOVA) data_collection->statistical_analysis conclusion Determine Relative Potency and Efficacy statistical_analysis->conclusion

Experimental workflow for comparing analgesic efficacy.
Detailed Methodology: In Vivo Analgesia Assessment

  • Animal Models: Male Swiss Webster mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Compound Administration: Mitragynine and 7-hydroxymitragynine are suspended in a vehicle (e.g., 5% Tween 80 in saline) and administered orally (p.o.) via gavage.

  • Analgesic Assays:

    • Tail-Flick Test: The latency of the mouse to flick its tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.

    • Hot-Plate Test: The latency for the mouse to lick its hind paw or jump when placed on a heated surface (e.g., 55°C) is recorded.

  • Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at various time points post-administration. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect) for each compound.

The Metabolic Conversion of Mitragynine to 7-Hydroxymitragynine

A crucial aspect of understanding the efficacy of naturally consumed mitragynine is its metabolic conversion to the more active 7-hydroxymitragynine. This biotransformation is a key determinant of the analgesic effects observed after oral administration of kratom or mitragynine.

In vitro studies using human and mouse liver microsomes have demonstrated that mitragynine is metabolized to 7-hydroxymitragynine.[4] This conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A isoforms.[2][4] In vivo studies in mice have confirmed that after oral administration of mitragynine, both mitragynine and 7-hydroxymitragynine are detected in the brain and plasma.[4] The brain concentrations of the metabolized 7-hydroxymitragynine are sufficient to account for a significant portion, if not all, of the observed analgesic activity of mitragynine.[2][4]

metabolic_pathway mitragynine Mitragynine (Naturally Derived) cyp3a4 CYP3A4/CYP3A5 (Liver Enzymes) mitragynine->cyp3a4 Oxidation hydroxymitragynine 7-Hydroxymitragynine (Active Metabolite) analgesia Analgesic Effect (μ-Opioid Receptor Activation) hydroxymitragynine->analgesia cyp3a4->hydroxymitragynine

Metabolic conversion of mitragynine to 7-hydroxymitragynine.

Conclusion for Drug Development

The comparison between mitragynine and 7-hydroxymitragynine offers valuable insights for researchers in drug development.

  • Natural vs. Semi-Synthetic: While mitragynine is readily available from a natural source, its potent analgesic effects are largely dependent on its metabolic conversion to 7-hydroxymitragynine. The semi-synthetic production of 7-hydroxymitragynine allows for the direct administration of the more active compound, potentially leading to a more predictable and consistent therapeutic effect.

  • Therapeutic Potential: The characterization of 7-hydroxymitragynine as a potent, atypical opioid agonist highlights its potential as a lead compound for the development of new analgesics with an improved safety profile compared to classical opioids.[4]

  • Pharmacokinetics: The metabolic pathway is a critical consideration. Individual variations in CYP3A enzyme activity could lead to differences in the analgesic response to mitragynine.[5] Direct administration of 7-hydroxymitragynine would bypass this metabolic variability.

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy-7-methoxydihydroligustilide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 6-Hydroxy-7-methoxydihydroligustilide necessitates treating it as a potentially hazardous substance. The following disposal procedures are based on established best practices for managing research chemicals with unknown or uncertain toxicity, ensuring the safety of laboratory personnel and environmental compliance.[1] The foundational principle when handling any laboratory waste is to have a disposal plan in place before beginning any experimental work.[2]

Immediate Safety and Handling Protocol

In the absence of specific hazard information, researchers must handle this compound with a high degree of caution. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, to prevent skin and eye contact. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste should follow a systematic process, from initial collection to final removal by certified professionals.

Step 1: Waste Characterization and Segregation

  • Assume Hazard: Treat all waste containing this compound as hazardous.[1]

  • Do Not Mix: To prevent unforeseen and potentially hazardous chemical reactions, do not mix this waste with other chemical waste streams.[1]

  • Segregate by Form: Maintain separate waste containers for solid and liquid forms of this compound waste.[1][3]

Step 2: Container Selection and Management

  • Use Compatible Containers: Choose waste containers made from materials compatible with the chemical. For many organic compounds, glass or polyethylene (B3416737) containers are suitable.[1] The container must be in good condition, free from damage or deterioration.

  • Ensure Proper Sealing: The container must have a secure, leak-proof lid.[1] Waste containers must be kept closed at all times, except when adding waste.[4]

  • Leave Headspace: For liquid waste, leave approximately 10% of the container volume as headspace to accommodate any potential expansion.[5]

Step 3: Labeling

  • Label Immediately: A hazardous waste label must be affixed to the container as soon as the first of the waste is added.[1][4]

  • Complete Information: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards. If the hazards are unknown, this should be indicated.

Step 4: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.[1][6]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][7]

  • Segregate Incompatibles: Ensure that the stored waste is segregated from incompatible chemicals.[4][7]

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1]

  • Professional Removal: The EHS department will arrange for the collection, transportation, and ultimate disposal of the hazardous waste by a licensed contractor.[1] Never dispose of this chemical waste in the regular trash or down the drain.[7][8]

Quantitative Data

No quantitative data regarding the specific disposal parameters for this compound is currently available. In the absence of such data, all waste should be handled as hazardous.

Experimental Protocols

There are no standardized experimental protocols for the disposal of this compound. The recommended procedure is to adhere to the general guidelines for the disposal of chemical waste of unknown toxicity as outlined above and as required by institutional and regulatory policies.[1]

Disposal Workflow for Chemicals with No Available SDS

The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of a laboratory chemical, such as this compound, for which a specific Safety Data Sheet is not available.

start Begin Disposal Process for This compound sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check treat_hazardous Assume the compound is hazardous. Follow protocols for unknown chemical waste. sds_check->treat_hazardous No segregate Segregate Waste - Do not mix with other waste streams. - Separate solid and liquid forms. treat_hazardous->segregate container Select & Manage Container - Use a compatible, leak-proof container. - Ensure it is in good condition. segregate->container label Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Note any suspected hazards. container->label storage Store in Designated Area - Satellite Accumulation Area - Use secondary containment. label->storage contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Hydroxy-7-methoxydihydroligustilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Hydroxy-7-methoxydihydroligustilide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles of chemical safety for novel or not fully characterized substances is strongly advised.

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, robust personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves. Consider double-gloving.Protects against skin contact with the chemical and potential absorption.[1][2][3] Nitrile is effective against a range of organic compounds.[1]
Eye Protection Chemical splash goggles that provide a tight seal around the eyes.[4] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[4]Prevents eye contact with splashes or aerosols of the chemical, which could cause serious damage.[2][4][5]
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.Protects against spills and contamination of personal clothing.[1][2]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.Minimizes the risk of inhaling aerosols or vapors, the effects of which are unknown.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound, which is described as an oil and is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8][9]

  • Preparation and Area Setup :

    • Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[6][10]

    • Have all necessary equipment, including PPE, spill containment materials (e.g., absorbent pads), and waste containers, readily available.

    • Verify the location and functionality of emergency equipment such as safety showers and eyewash stations.[3]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[7]

    • If the compound is in a vial, gently centrifuge it to ensure all the oil is at the bottom before opening.[8]

    • Use appropriate chemical-resistant tools (e.g., pipettes with disposable tips) for transferring the substance. Avoid mouth pipetting.[5][10]

    • Prepare solutions on the day of use if possible.[8] If stock solutions need to be prepared in advance, store them in tightly sealed vials at -20°C for up to two weeks.[8]

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as chemical waste.

    • Wash hands thoroughly with soap and water after removing PPE.[10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All materials that have come into direct contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered chemical waste.[3]

    • Segregate this waste from general laboratory trash.[3]

  • Waste Collection :

    • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[7]

    • Liquid waste containing the compound should be collected in a separate, labeled, and sealed waste container. Do not pour chemical waste down the drain.[7]

  • Final Disposal :

    • Dispose of all chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow

G prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is ready handling Handling in Fume Hood ppe->handling Proceed with experiment post_handling Post-Handling Decontamination handling->post_handling After experiment completion disposal Waste Disposal post_handling->disposal Segregate and dispose of waste wash Wash Hands disposal->wash Final step

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.